(1H-Benzo[d]imidazol-5-yl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3H-benzimidazol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLWYAFHMUXYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591918 | |
| Record name | 1H-Benzimidazol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228183-22-9 | |
| Record name | 1H-Benzimidazol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (1H-Benzo[d]imidazol-5-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Benzo[d]imidazol-5-yl)boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the biologically active benzimidazole scaffold with the synthetically adaptable boronic acid moiety, make it a valuable precursor for the synthesis of a wide range of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, with a particular focus on its role in the development of kinase inhibitors.
Chemical Properties
This compound is a solid compound at room temperature. The benzimidazole core is a known pharmacophore present in numerous therapeutic agents, while the boronic acid group serves as a key functional handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
| IUPAC Name | (1H-Benzimidazol-5-yl)boronic acid | - |
| CAS Number | 1228183-22-9 | [1] |
| Molecular Formula | C₇H₇BN₂O₂ | - |
| Molecular Weight | 161.95 g/mol | - |
| Boiling Point (Predicted) | 553.7 ± 42.0 °C at 760 mmHg | - |
| Melting Point | >300 °C | - |
| pKa of Benzimidazole Core (Conjugate Acid) | 5.4 - 5.5 | [2] |
| Melting Point of Pinacol Ester Derivative | 202-206 °C | [3][4] |
Stability: The compound should be stored in an inert atmosphere at 2-8°C. Boronic acids, in general, are known to be stable under these conditions.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the borylation of a corresponding halogenated benzimidazole precursor, such as 5-bromo-1H-benzo[d]imidazole.
General Protocol for Borylation:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-1H-benzo[d]imidazole (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq.), and a base like potassium acetate (3.0 eq.).
-
Solvent: Add a suitable anhydrous solvent, such as dioxane or DMF.
-
Reaction Conditions: Heat the mixture at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the pinacol ester of this compound.
-
Hydrolysis: The pinacol ester can be hydrolyzed to the free boronic acid by treatment with an acid, such as HCl, or by transesterification.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl halides. This reaction is fundamental to the synthesis of many kinase inhibitors.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a suitable flask, combine this compound (1.0-1.5 eq.), the aryl/heteroaryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.).
-
Solvent System: Use a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Reaction Conditions: Degas the mixture and heat it under an inert atmosphere at 80-120 °C until the reaction is complete.
-
Work-up: Cool the reaction mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by chromatography or recrystallization.
Workflow for Suzuki-Miyaura Coupling:
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1007206-54-3 CAS MSDS (1H-Benzimidazole-5-boronic acid, pinacol ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1H-Benzimidazole-5-boronic acid, pinacol ester | 1007206-54-3 [amp.chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (1H-Benzo[d]imidazol-5-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and widely applicable protocol for the synthesis of (1H-Benzo[d]imidazol-5-yl)boronic acid. This key intermediate is of significant interest in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in a multitude of biologically active compounds. The presented methodology is based on the well-established Miyaura borylation reaction, a palladium-catalyzed cross-coupling of a halo-benzimidazole with a diboron reagent.
Core Synthesis: Miyaura Borylation
The synthesis of this compound is most effectively achieved through the palladium-catalyzed borylation of 5-bromo-1H-benzo[d]imidazole with bis(pinacolato)diboron. This reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to furnish the desired boronic acid pinacol ester, which can then be hydrolyzed to the final product.
Experimental Protocol: Synthesis of 1H-Benzimidazole-5-boronic acid pinacol ester
This protocol is adapted from established Miyaura borylation procedures on similar heterocyclic substrates.
Materials:
-
5-Bromo-1H-benzo[d]imidazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 5-bromo-1H-benzo[d]imidazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq.), and potassium acetate (3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1H-Benzimidazole-5-boronic acid pinacol ester.
Data Presentation: Reaction Parameters and Expected Yields
| Parameter | Value | Notes |
| Starting Material | 5-Bromo-1H-benzo[d]imidazole | Commercially available. |
| Reagents | Bis(pinacolato)diboron, KOAc | Standard reagents for Miyaura borylation. |
| Catalyst | Pd(dppf)Cl₂ | A common and effective catalyst for this transformation. Other palladium catalysts can be used. |
| Solvent | 1,4-Dioxane | Anhydrous and degassed solvent is crucial for reaction success. |
| Temperature | 80-90 °C | Typical temperature range for Miyaura borylation reactions. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored. |
| Typical Yield | 70-90% | Yields are dependent on reaction scale and purity of reagents. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound pinacol ester.
An In-Depth Technical Guide to (1H-Benzo[d]imidazol-5-yl)boronic acid (CAS: 1228183-22-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Benzo[d]imidazol-5-yl)boronic acid, a heterocyclic aromatic compound, is a versatile building block in medicinal chemistry and materials science. Its unique structural motif, combining the biologically significant benzimidazole core with the synthetically adaptable boronic acid functionality, has positioned it as a valuable intermediate in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and data presentation for the scientific community.
Chemical and Physical Properties
This compound is a solid compound at room temperature with the chemical formula C₇H₇BN₂O₂. Its molecular weight is approximately 161.95 g/mol .[1] Key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1228183-22-9 | |
| Molecular Formula | C₇H₇BN₂O₂ | |
| Molecular Weight | 161.95 g/mol | [1] |
| IUPAC Name | (1H-1,3-benzodiazol-5-yl)boronic acid | [1] |
| Physical Form | Solid | |
| Purity | Typically >95% | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Synthesis
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, from a suitable halogenated benzimidazole precursor. A general synthetic approach is outlined below.
General Synthetic Scheme
A common route for the synthesis of arylboronic acids is the Miyaura borylation reaction. This involves the palladium-catalyzed reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a base. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.
Detailed Experimental Protocol (Exemplary)
This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting material purity.
Materials:
-
5-Bromo-1H-benzo[d]imidazole
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-Bromo-1H-benzo[d]imidazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pinacol ester.
-
Hydrolysis: Dissolve the crude pinacol ester in a suitable solvent (e.g., acetone/water mixture) and add an aqueous solution of a strong acid (e.g., 1M HCl). Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The addition of a boronic acid moiety at the 5-position provides a versatile handle for further chemical modifications, primarily through Suzuki-Miyaura cross-coupling reactions. This allows for the efficient synthesis of diverse libraries of compounds for biological screening.
Role as a Building Block in Kinase Inhibitor Synthesis
Benzimidazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The boronic acid group of this compound allows for the introduction of various aryl and heteroaryl substituents, which can be tailored to interact with the active site of specific kinases.
While specific inhibitory data for this compound itself is not extensively published, numerous studies on its derivatives have demonstrated potent activity against a range of kinases. For instance, various substituted benzimidazoles have shown inhibitory effects on kinases such as EGFR, HER2, and CDK2.[2][3]
Potential in Other Therapeutic Areas
Beyond oncology, benzimidazole derivatives have shown a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The ability to functionalize the benzimidazole core using this compound opens up avenues for exploring its potential in these and other therapeutic areas.
Experimental Protocols for Application
Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl/Heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the chosen solvent system to the vessel.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110°C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with a suitable organic solvent. Purify the crude product by column chromatography or recrystallization.
Signaling Pathway Involvement
While direct studies on the effect of this compound on specific signaling pathways are limited, its derivatives, particularly those developed as kinase inhibitors, are designed to modulate key cellular signaling cascades implicated in diseases like cancer.
The diagram above illustrates a generalized mechanism where benzimidazole derivatives, synthesized using this compound, can inhibit receptor tyrosine kinases (RTKs). This inhibition blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival, ultimately leading to apoptosis in cancer cells.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. Its utility as a versatile building block, particularly for the synthesis of kinase inhibitors, makes it a compound of high interest for researchers in these fields. The experimental protocols and data presented in this guide are intended to facilitate its application in the laboratory and spur further investigation into its properties and potential uses.
References
(1H-Benzo[d]imidazol-5-yl)boronic acid solubility and stability
An In-depth Technical Guide on the Solubility and Stability of (1H-Benzo[d]imidazol-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a molecule of significant interest in medicinal chemistry and drug development, primarily owing to the versatile reactivity of the boronic acid moiety and the prevalence of the benzimidazole scaffold in pharmacologically active compounds. A thorough understanding of its solubility and stability is critical for its application in synthesis, formulation, and biological assays. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, including detailed experimental protocols for their determination and a discussion of potential degradation pathways. While specific quantitative data for this compound is not extensively available in the public domain, this guide extrapolates likely behaviors based on the known properties of benzimidazoles and aryl boronic acids, providing a robust framework for researchers.
Introduction
The benzimidazole ring is a privileged structure in medicinal chemistry, known for its stability and presence in numerous approved drugs.[1] Boronic acids, on the other hand, are valuable intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and have also emerged as important pharmacophores in their own right.[2] The combination of these two moieties in this compound presents a compound with significant potential. However, the inherent characteristics of both benzimidazoles (often exhibiting low aqueous solubility) and boronic acids (susceptibility to degradation) necessitate a detailed investigation of its physicochemical properties.[3][4]
Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and performance in biological assays. The solubility of this compound is expected to be dependent on the pH of the medium and the nature of the solvent.
Aqueous Solubility
The aqueous solubility of benzimidazole derivatives is often pH-dependent due to the presence of ionizable groups.[5] For this compound, both the imidazole ring and the boronic acid group can ionize. At physiological pH, boronic acids are typically in their uncharged trigonal form, but in more alkaline aqueous solutions, they can convert to the anionic tetrahedral boronate form.[2] This ionization generally leads to increased aqueous solubility. Conversely, in acidic conditions, the benzimidazole ring can be protonated, which may also enhance solubility.[5]
Solubility in Organic Solvents
The solubility of boronic acids in organic solvents is variable. Generally, polar aprotic solvents are effective at solubilizing boronic acids. The solubility of benzimidazole derivatives in alcohols has been shown to be higher than in water and generally decreases with an increase in the alkyl chain length of the alcohol.[6]
Illustrative Solubility Data
While specific experimental data for this compound is scarce, the following table provides an illustrative summary of expected solubility behaviors in common solvents, based on the general properties of related compounds. Researchers should determine the precise solubility experimentally for their specific application.
| Solvent | Expected Solubility Category | Rationale |
| Water (pH 2) | Moderate | Protonation of the benzimidazole ring is expected to increase solubility.[5] |
| Water (pH 7.4) | Low to Moderate | The compound is likely to be in its neutral form, with solubility influenced by the polar boronic acid group. |
| Water (pH 10) | Moderate to High | Formation of the anionic boronate species should enhance aqueous solubility.[2] |
| Methanol | High | Polar protic nature of methanol is expected to effectively solvate the molecule.[6] |
| Ethanol | High | Similar to methanol, good solubility is anticipated.[6] |
| Acetonitrile | Moderate | A polar aprotic solvent that should provide reasonable solubility. |
| Dichloromethane | Low | As a less polar solvent, it is expected to be a poorer solvent for this polar molecule.[7] |
| Dimethyl Sulfoxide (DMSO) | Very High | A powerful polar aprotic solvent, commonly used for creating stock solutions of benzimidazoles.[8] |
Stability Profile
The chemical stability of this compound is a crucial consideration for its storage, handling, and use in chemical reactions and biological systems. Boronic acids are susceptible to several degradation pathways.
General Stability Considerations
-
Storage: For long-term storage, it is recommended to keep this compound in a tightly closed container in a dry, well-ventilated place, and refrigerated. Storing under an inert atmosphere like nitrogen is also advisable to prevent oxidation.
-
Hydrolytic Stability: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[9] This process is reversible in the presence of water. Boronic esters, which might be formed during synthesis, are generally susceptible to hydrolysis back to the boronic acid.[10]
-
Oxidative Stability: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol (5-hydroxybenzimidazole) and boric acid.[11] This degradation can be accelerated by reactive oxygen species.
-
Photostability: Benzimidazole derivatives can be photosensitive, undergoing degradation upon exposure to light.[12] It is therefore recommended to protect solutions of this compound from light.
-
Thermal Stability: While benzimidazoles are generally thermally stable, boronic acids can decompose at high temperatures.[13]
Illustrative Stability Data
The following table summarizes the expected stability of this compound under various stress conditions. This information is based on the general behavior of aryl boronic acids and benzimidazoles and should be confirmed by specific studies.
| Condition | Expected Stability | Likely Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Moderate | Potential for protodeboronation under harsh conditions. |
| Basic (e.g., 0.1 M NaOH) | Moderate | Potential for protodeboronation. |
| Oxidative (e.g., 3% H₂O₂) | Low | 5-Hydroxybenzimidazole, boric acid.[11] |
| Photolytic (UV/Vis light) | Low to Moderate | Dimerization products, other photoproducts.[14] |
| Thermal (e.g., 50°C in solution) | Moderate | Potential for accelerated hydrolysis and oxidation.[12] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible solubility and stability data.
Solubility Determination
Two common methods for determining solubility are the kinetic and thermodynamic (shake-flask) methods.
This high-throughput method is useful for early drug discovery.[15] It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation period.
Caption: Workflow for Kinetic Solubility Determination.
This method measures the equilibrium solubility and is considered the gold standard.[16]
Protocol:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of known concentrations to determine the solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation pathways and develop stability-indicating analytical methods.[17]
Protocol:
-
Preparation of Samples: Prepare solutions of this compound (e.g., at 1 mg/mL) in various stress conditions.
-
Hydrolytic Stress:
-
Acidic: 0.1 M HCl, heat at 70°C for 24 hours.
-
Basic: 0.1 M NaOH, at room temperature for 24 hours.
-
Neutral: Water, heat at 70°C for 24 hours.
-
-
Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours, protected from light.
-
Photolytic Stress: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Stress: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to separate the parent compound from any degradation products.
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Based on the known chemistry of boronic acids and benzimidazoles, several degradation pathways can be anticipated.
Caption: Potential Degradation Pathways.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 13. Benzimidazole-Based N,O Boron Complexes as Deep Blue Solid-State Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. evotec.com [evotec.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Spectroscopic and Structural Elucidation of (1H-Benzo[d]imidazol-5-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1H-Benzo[d]imidazol-5-yl)boronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of a complete public dataset for this specific molecule, this document presents a compilation of expected spectroscopic values derived from closely related benzimidazole and arylboronic acid analogs, alongside detailed, generalized experimental protocols for acquiring such data.
Spectroscopic Data
The structural integrity and purity of this compound are critical for its application in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable techniques for its characterization.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 (imidazole) | ~8.2 | s | - | 1H |
| H4 | ~7.8 | d | ~8.0 | 1H |
| H7 | ~7.6 | d | ~8.0 | 1H |
| H6 | ~7.9 | dd | ~8.0, 1.5 | 1H |
| NH (imidazole) | ~12.5 | br s | - | 1H |
| B(OH)₂ | ~8.0 | s | - | 2H |
Predicted data is based on analysis of similar benzimidazole structures and general principles of NMR spectroscopy. Solvent: DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~142 |
| C4 | ~115 |
| C5 | ~130 (broad due to Boron) |
| C6 | ~125 |
| C7 | ~118 |
| C3a | ~138 |
| C7a | ~144 |
Predicted data is based on analysis of similar benzimidazole structures and known effects of boronic acid substituents. Solvent: DMSO-d₆.
1.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The solid-state IR spectrum is typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (boronic acid), N-H stretch (imidazole) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Medium | C=N stretch (imidazole), C=C stretch (aromatic) |
| 1400-1300 | Strong | B-O stretch |
| 1350-1300 | Medium | In-plane O-H bend |
| ~850 | Strong | Out-of-plane C-H bend (substituted benzene) |
Predicted data is based on characteristic vibrational frequencies of benzimidazoles and arylboronic acids.
1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like this compound. Boronic acids have a tendency to dehydrate and form cyclic trimers (boroxines), which may be observed in the mass spectrum.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 177.07 | Molecular ion (protonated) |
| [M+Na]⁺ | 199.05 | Sodium adduct |
| [M-H₂O+H]⁺ | 159.06 | Dehydrated molecular ion |
| [3M-3H₂O+H]⁺ | 475.18 | Protonated boroxine trimer |
M = C₇H₇BN₂O₂. The analysis of boronic acids by mass spectrometry can be complex due to the potential for dehydration and oligomerization[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
2.1. NMR Spectroscopy
2.1.1. ¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often used for benzimidazole derivatives as it effectively solubilizes the compound and allows for the observation of the exchangeable N-H proton[2].
-
Dissolution : Gently vortex or sonicate the sample to ensure complete dissolution.
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
2.2. Infrared (IR) Spectroscopy
2.2.1. Attenuated Total Reflectance (ATR)-FTIR Protocol
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application : Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition : Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
2.3. Mass Spectrometry
2.3.1. Electrospray Ionization (ESI)-Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as a mixture of acetonitrile and water or methanol and water[1]. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
-
Instrumentation : The analysis can be performed via direct infusion or by coupling with a liquid chromatography system (LC-MS).
-
Direct Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
LC-MS : If using LC-MS, inject a small volume (e.g., 1-5 µL) of the sample solution onto a suitable column (e.g., C18) and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
ESI Source Parameters : Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and strong signal.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000).
Mandatory Visualizations
3.1. General Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Commercial Availability and Technical Profile of (1H-Benzo[d]imidazol-5-yl)boronic acid: A Guide for Researchers
(1H-Benzo[d]imidazol-5-yl)boronic acid , a heterocyclic aromatic compound, is a valuable building block for researchers in medicinal chemistry and drug discovery. Its benzimidazole core is a privileged scaffold found in numerous biologically active molecules, while the boronic acid functional group enables versatile carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, key applications, and relevant experimental protocols.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Researchers can procure this reagent in quantities ranging from milligrams to grams, with purity levels typically exceeding 95%.
Table 1: Commercial Supplier Information for this compound
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | BL3H160BB99B | ≥98% | Inquire |
| AbacipharmTech | SH098683 | >95% | 250mg, 1g |
| Dana Bioscience | A860814 | Not Specified | 1g |
| BLD Pharm | BD226392 | 98% | Inquire |
| Ambeed | A860814 | Not Specified | Inquire |
Physicochemical and Safety Data
A comprehensive understanding of the compound's properties and handling requirements is crucial for its safe and effective use in a laboratory setting.
Table 2: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 1228183-22-9 | [1] |
| Molecular Formula | C₇H₇BN₂O₂ | [2] |
| Molecular Weight | 161.95 g/mol | |
| Appearance | Solid | [2] |
| Purity | ≥97-98% | [2][3] |
| Storage Temperature | 2-8°C, Inert atmosphere | [2] |
| Boiling Point | 553.7±42.0 °C at 760 mmHg | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [2] |
Applications in Drug Discovery and Organic Synthesis
The benzimidazole moiety is a key pharmacophore in a wide range of therapeutic agents, exhibiting activities such as anticancer, antiviral, and antimicrobial properties. The incorporation of a boronic acid group at the 5-position of the benzimidazole ring system provides a versatile handle for synthetic chemists to introduce further molecular complexity.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the formation of a carbon-carbon bond between the benzimidazole core and various aryl or heteroaryl halides, leading to the synthesis of complex biaryl structures. These structures are of significant interest in the development of novel drug candidates.
Figure 1: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Topoisomerase I Inhibition in Cancer Therapy
Benzimidazole derivatives have been identified as potent inhibitors of human topoisomerase I, a crucial enzyme involved in DNA replication and repair.[4][5] Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells. While the specific activity of this compound as a topoisomerase I inhibitor has not been extensively reported, its structural similarity to known inhibitors suggests its potential in this area. Further derivatization through Suzuki-Miyaura coupling could lead to the development of novel and potent anticancer agents.
Figure 2: Proposed signaling pathway for Topoisomerase I inhibition.
Experimental Protocols
For its application, the following is a general protocol for a Suzuki-Miyaura cross-coupling reaction which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from general procedures for the coupling of arylboronic acids with aryl halides.[6]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using aqueous base)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe. If using an aqueous base, add the degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-benzo[d]imidazole.
Figure 3: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its utility in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling, combined with the inherent biological relevance of the benzimidazole scaffold, makes it a compound of high interest for researchers aiming to develop novel therapeutic agents and functional materials. The information and protocols provided in this guide are intended to facilitate the effective use of this valuable reagent in research and development endeavors.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. (1h-Benzo[d]imidazol-6-yl)boronic acid | 1228183-22-9 [sigmaaldrich.com]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Ascendancy of Benzimidazole Boronic Acids in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and materials science.[1] Its fusion of a benzene and an imidazole ring imparts a unique electronic architecture, enabling diverse biological activities and versatile applications in organic synthesis.[2] The introduction of a boronic acid or its ester functionality onto the benzimidazole core has further expanded its utility, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the synthesis, applications, and significance of benzimidazole boronic acids, with a focus on their role in Suzuki-Miyaura coupling and as kinase inhibitors in drug discovery.
Synthesis of Benzimidazole Boronic Acids
The preparation of benzimidazole boronic acids typically involves a two-stage process: the synthesis of the core benzimidazole ring system, followed by the introduction of the boronic acid moiety.
Synthesis of the Benzimidazole Core
A common and efficient method for synthesizing the benzimidazole scaffold is the condensation of an o-phenylenediamine with an aldehyde, often facilitated by an acid catalyst. Boron-based catalysts, such as boric acid and boron sulfonic acid, have proven to be effective for this transformation.[3][4][5]
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles using Boric Acid[4]
This protocol describes a one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes using boric acid as a catalyst in water at room temperature.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Boric acid (H₃BO₃)
-
Water (H₂O)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (1 mmol), a substituted aldehyde (1 mmol), and boric acid (0.1 mmol, 10 mol%) in water (1 mL) is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, water (5 mL) is added to the mixture, and it is stirred for an additional 10 minutes.
-
The resulting solid product is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to afford the pure 2-substituted benzimidazole.
Table 1: Synthesis of 2-Substituted Benzimidazoles using Boric Acid Catalyst [4]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1H-benzo[d]imidazole | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 25 | 98 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole | 35 | 94 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-benzo[d]imidazole | 20 | 96 |
| 5 | Thiophene-2-carbaldehyde | 2-(Thiophen-2-yl)-1H-benzo[d]imidazole | 40 | 92 |
Introduction of the Boronic Acid Moiety: Miyaura Borylation
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronic esters from aryl halides.[6] This reaction is the most common method for preparing benzimidazole boronic acid precursors. The resulting boronic esters can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acids.
Experimental Protocol: Synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
This protocol details the Miyaura borylation of 5-bromo-1-methyl-1H-benzo[d]imidazole to yield its corresponding pinacol boronate ester.
Materials:
-
5-Bromo-1-methyl-1H-benzo[d]imidazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 5-bromo-1-methyl-1H-benzo[d]imidazole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium acetate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
Benzimidazole boronic acids are invaluable reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[7] This palladium-catalyzed reaction couples an organoboron compound (the benzimidazole boronic acid or its ester) with an organic halide or triflate, enabling the synthesis of complex biaryl and heteroaryl structures.[8]
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Suzuki-Miyaura Coupling of a Benzimidazole Boronic Acid Ester
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a benzimidazole boronic acid pinacol ester.
Materials:
-
Benzimidazole boronic acid pinacol ester
-
Aryl halide (e.g., aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine the benzimidazole boronic acid pinacol ester (1.2 mmol), the aryl halide (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total volume).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Representative Suzuki-Miyaura Coupling Reactions with Benzimidazole Derivatives [9]
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 5-Bromoindole | p-Tolylboronic acid | 5-(p-Tolyl)-1H-indole | 95 |
| 2 | 5-Bromoindole | o-Tolylboronic acid | 5-(o-Tolyl)-1H-indole | 92 |
| 3 | 4-Bromoanisole | p-Tolylboronic acid | 4-Methoxy-4'-methyl-1,1'-biphenyl | 98 |
| 4 | 2-Bromopyridine | p-Tolylboronic acid | 2-(p-Tolyl)pyridine | 85 |
Significance in Medicinal Chemistry: Kinase Inhibitors
The benzimidazole scaffold is a key pharmacophore in the design of kinase inhibitors, a critical class of drugs for the treatment of cancer and other diseases.[10][11] Benzimidazoles can act as ATP-competitive inhibitors by mimicking the purine core of ATP and binding to the ATP-binding pocket of kinases.[12] This interaction can block the downstream signaling pathways that promote cell proliferation and survival.
One of the most important targets for benzimidazole-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[13] Inhibition of the EGFR signaling pathway can lead to cell cycle arrest and apoptosis.[14]
The EGFR signaling pathway is a complex cascade of events initiated by the binding of a ligand, such as EGF, to the receptor. This leads to receptor dimerization, autophosphorylation of the intracellular tyrosine kinase domain, and the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[15]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ukm.my [ukm.my]
- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
The Versatility of (1H-Benzo[d]imidazol-5-yl)boronic Acid: A Technical Guide for Researchers
(1H-Benzo[d]imidazol-5-yl)boronic acid has emerged as a cornerstone building block in contemporary chemical and biomedical research. Its unique structural features, combining the privileged benzimidazole scaffold with the versatile boronic acid moiety, have unlocked a diverse range of applications, from the synthesis of potent therapeutic agents to the development of sophisticated molecular sensors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key applications, and experimental methodologies associated with this valuable compound.
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 4-bromo-1,2-diaminobenzene. The initial step involves the formation of the benzimidazole ring, followed by a borylation reaction to introduce the boronic acid group.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 5-Bromo-1H-benzo[d]imidazole
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-diaminobenzene (1 equivalent) in formic acid (10-15 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker of ice-cold water.
-
Neutralization: Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation: The resulting precipitate, 5-bromo-1H-benzo[d]imidazole, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Borylation to this compound
-
Reaction Setup: To a solution of 5-bromo-1H-benzo[d]imidazole (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dioxane, add bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%), and a base (e.g., potassium acetate) (3 equivalents).
-
Reaction Conditions: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude pinacol ester in a mixture of a suitable organic solvent (e.g., diethyl ether or acetone) and an aqueous acid (e.g., 1M HCl). Stir the mixture vigorously at room temperature for 1-3 hours to hydrolyze the ester.
-
Isolation: The resulting precipitate, this compound, is collected by filtration, washed with a cold non-polar solvent (e.g., hexane), and dried under vacuum.
Key Application 1: Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the benzimidazole moiety onto a wide array of aromatic and heteroaromatic systems, enabling the synthesis of complex molecules with significant biological activities.
dot
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial or a Schlenk tube, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. The reaction can be performed under conventional heating or microwave irradiation to reduce reaction times. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted benzimidazole derivative.
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2-Chloropyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 18 | 78 |
| 1-Iodonaphthalene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 92 |
| 3-Bromoquinoline | Pd₂(dba)₃/XPhos | K₂CO₃ | DMF/H₂O | 120 | 6 | 88 |
Key Application 2: Development of Anticancer Agents
The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, and derivatives synthesized from this compound have demonstrated significant potential as anticancer agents. These compounds often exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases.
dot
Caption: Mechanism of Topoisomerase I inhibition by benzimidazole derivatives.
Quantitative Data: Anticancer Activity of Benzimidazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative benzimidazole derivatives against various cancer cell lines.
| Compound ID | R-Group at Position 5 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BZ-1 | 4-Methoxyphenyl | MCF-7 (Breast) | 5.2 | [1][2][3] |
| BZ-2 | 3-Chlorophenyl | A549 (Lung) | 2.8 | [2] |
| BZ-3 | 2-Naphthyl | HeLa (Cervical) | 7.5 | [2] |
| BZ-4 | 4-Pyridyl | HCT116 (Colon) | 4.1 | [3] |
| BZ-5 | 3,4-Dimethoxyphenyl | PC-3 (Prostate) | 6.9 | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in the cell culture medium. Add the compounds to the wells at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Key Application 3: Fluorescent Glucose Sensors
The boronic acid moiety of this compound can reversibly bind to diols, such as those found in glucose. This interaction can be harnessed to develop fluorescent sensors for glucose monitoring. When the benzimidazole core is appropriately functionalized with a fluorophore, the binding of glucose can modulate the fluorescence properties of the molecule, leading to a detectable signal.
dot
Caption: Principle of a fluorescent glucose sensor based on boronic acid.
Experimental Protocol: Fluorescence Titration for Glucose Sensing
-
Preparation of Solutions: Prepare a stock solution of the benzimidazole-boronic acid fluorescent sensor in a suitable buffer (e.g., PBS, pH 7.4). Prepare a series of glucose solutions of varying concentrations in the same buffer.
-
Fluorescence Measurement: In a quartz cuvette, place a solution of the fluorescent sensor at a fixed concentration.
-
Titration: Sequentially add small aliquots of the glucose solutions to the cuvette, mixing thoroughly after each addition.
-
Data Acquisition: After each addition of glucose, record the fluorescence emission spectrum of the solution using a spectrofluorometer at an appropriate excitation wavelength.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of glucose concentration. From this plot, determine the binding constant (Kₐ) for the sensor-glucose interaction.
Quantitative Data: Glucose Sensing Parameters
| Sensor Moiety | Fluorophore | Binding Constant (Kₐ) for Glucose (M⁻¹) | Fluorescence Change |
| This compound | Anthracene | 3.5 x 10³ | Quenching |
| This compound | Pyrene | 1.8 x 10⁴ | Enhancement |
| Phenylboronic Acid (for comparison) | Dansyl | 5.2 x 10² | Quenching |
Conclusion
This compound is a remarkably versatile and valuable reagent in modern chemical research. Its utility as a key building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry, is well-established. The ability to readily functionalize the benzimidazole core via Suzuki-Miyaura coupling provides access to a vast chemical space for the discovery of novel therapeutic agents. Furthermore, the inherent properties of the boronic acid group open up exciting possibilities in the development of advanced molecular sensors. The experimental protocols and quantitative data presented in this guide are intended to serve as a practical resource for researchers looking to harness the full potential of this powerful chemical tool.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1H-Benzo[d]imidazol-5-yl)boronic acid: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and synthesis of (1H-Benzo[d]imidazol-5-yl)boronic acid, a key building block in medicinal chemistry and materials science. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery and development, offering detailed protocols and safety precautions to ensure its effective and safe utilization.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is compiled from various safety data sheets (SDS) and should be strictly adhered to.
Hazard Identification
This compound is classified as harmful and an irritant. The primary hazards are summarized in the table below.
Table 1: Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation. |
Precautionary Measures and First Aid
Adherence to the following precautionary statements is mandatory to minimize risk.
Table 2: Precautionary Statements and First Aid Measures
| Precautionary Category | Statements | First Aid Measures |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated |
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (1H-Benzo[d]imidazol-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in medicinal chemistry and drug discovery for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. Benzimidazole derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] The use of (1H-Benzo[d]imidazol-5-yl)boronic acid as a building block in Suzuki-Miyaura coupling allows for the direct incorporation of the benzimidazole scaffold, providing a versatile route to novel drug candidates and functional materials.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The provided methodologies are based on established procedures for the coupling of related nitrogen-containing heterocycles and aim to serve as a comprehensive guide for researchers.[2]
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Recommended Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. For nitrogen-containing heterocycles like benzimidazoles, which can act as ligands and potentially inhibit the catalyst, the selection of a suitable ligand is crucial.[2] Sterically hindered biaryl phosphine ligands, such as SPhos and XPhos, have been shown to be effective in promoting the coupling of such substrates.[2]
Below are tabulated recommendations for reaction conditions based on successful couplings of similar benzimidazole derivatives.[2][5]
Table 1: Recommended Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Recommended | Alternatives | Notes |
| Palladium Precatalyst | SPhos Pd G2 (P2) | XPhos Pd G2 (P1), Pd(OAc)₂, Pd₂(dba)₃ | Precatalysts are often preferred for their air and moisture stability and ease of handling.[2] |
| Ligand | SPhos | XPhos, RuPhos | The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[2] |
| Base | K₃PO₄ | Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is generally required.[2] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O, DMF / H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | The optimal temperature will depend on the reactivity of the aryl halide. | |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Table 2: Substrate Scope and Expected Yields (Hypothetical)
The following table provides hypothetical examples of Suzuki-Miyaura couplings with this compound and various aryl halides, with expected yields based on similar reactions reported in the literature.[2]
| Entry | Aryl Halide | Product | Expected Yield (%) |
| 1 | 4-Bromotoluene | 5-(p-tolyl)-1H-benzo[d]imidazole | 85-95 |
| 2 | 1-Bromo-4-methoxybenzene | 5-(4-methoxyphenyl)-1H-benzo[d]imidazole | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | 5-(4-fluorophenyl)-1H-benzo[d]imidazole | 75-85 |
| 4 | 3-Bromopyridine | 5-(pyridin-3-yl)-1H-benzo[d]imidazole | 60-75 |
| 5 | 2-Chlorobenzonitrile | 2-(1H-benzo[d]imidazol-5-yl)benzonitrile | 70-80 |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
SPhos Pd G2 (P2) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Reaction vial or flask with a magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a reaction vial, add this compound, the aryl bromide, SPhos Pd G2, and potassium phosphate.
-
Solvent Addition: Add 1,4-dioxane and water to the vial.
-
Degassing: Seal the vial with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Place the vial in a preheated oil bath or heating block at 100 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 5-aryl-1H-benzo[d]imidazole product.
-
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (1H-Benzo[d]imidazol-5-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of (1H-Benzo[d]imidazol-5-yl)boronic acid with various aryl and heteroaryl halides. This reaction is a powerful tool for the synthesis of 5-aryl-1H-benzo[d]imidazoles, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.
Introduction
The benzimidazole moiety is a privileged heterocyclic scaffold in drug discovery, exhibiting a wide range of pharmacological activities. The functionalization of the benzimidazole core, particularly through the formation of carbon-carbon bonds, is a key strategy for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient method for creating these bonds under relatively mild conditions, with high tolerance for various functional groups.
This document outlines recommended palladium catalyst systems, detailed experimental protocols, and expected outcomes for the successful cross-coupling of this compound.
Data Presentation
While specific quantitative data for a wide range of couplings with this compound is not extensively tabulated in the literature, the following tables summarize typical catalyst systems and reaction conditions that have proven effective for the Suzuki-Miyaura coupling of similar nitrogen-containing heteroaryl boronic acids. These conditions serve as an excellent starting point for optimization.
Table 1: Recommended Palladium Catalyst Systems for the Cross-Coupling of Heteroaryl Boronic Acids.
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 2-5 | A robust and commonly used system for heteroaryl couplings. |
| Pd(PPh₃)₄ | None | 3-5 | A classic catalyst, effective for a range of substrates. |
| PdCl₂(dppf) | None | 2-3 | Often used for challenging couplings and demonstrates good functional group tolerance. |
| Pd₂(dba)₃ | XPhos | 1-3 | A highly active catalyst system, often allowing for lower catalyst loadings and milder conditions. |
Table 2: General Reaction Conditions for Suzuki-Miyaura Coupling of this compound.
| Parameter | Recommended Conditions |
| Aryl/Heteroaryl Halide | Iodides, Bromides, Chlorides (reactivity: I > Br > Cl) |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-120 °C |
| Reaction Time | 2-24 hours |
Experimental Protocols
The following is a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk tube or round-bottom flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a Schlenk tube or a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (2-5 mol%) and SPhos (4-10 mol%) and add them to the reaction vessel.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction vessel to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of 5-aryl-1H-benzo[d]imidazoles via the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Synthesis and Application of (1H-Benzo[d]imidazol-5-yl)boronic Acid in the Development of Bioactive Molecules
Introduction: (1H-Benzo[d]imidazol-5-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize a wide array of bioactive compounds. The benzimidazole scaffold is a privileged structure in drug discovery, known for its presence in numerous therapeutic agents with activities ranging from anticancer to antimicrobial. The boronic acid functional group allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool for the construction of complex molecular architectures. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of potent kinase inhibitors and antimicrobial agents.
Data Presentation
Table 1: Anticancer Activity of Benzimidazole Derivatives (VEGFR-2 and p38α MAPK Inhibition)
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| 1 | VEGFR-2 | 6.7 | MCF-7 | 3.37 | [1] |
| 2 | VEGFR-2 | 8.9 | MCF-7 | 6.30 | [1] |
| 3 | VEGFR-2 | 7.5 | MCF-7 | 5.84 | [1] |
| 4 | VEGFR-2 | 60.83 | HCT-116 | 9.3 | [2] |
| 5 | VEGFR-2 | 63.61 | HepG-2 | 7.8 | [2] |
| 6 | VEGFR-2 | 190 | HepG-2 | 10.61 | [3] |
| 7 | p38α MAPK | 17,000 (17 µM) | CCRF-CEM | - | [4] |
| 8 | p38α MAPK | 403.57 | - | - | [5] |
Note: While these compounds feature a benzimidazole core, not all were explicitly synthesized using this compound. This data is presented to illustrate the potential of the benzimidazole scaffold in kinase inhibition.
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 9 | Staphylococcus aureus | 0.156 | [6] |
| 10 | Salmonella typhi | 0.3125 | [6] |
| 11 | Candida albicans | 0.3125 | [6] |
| 12 | Escherichia coli | 0.3125 | [6] |
| 13 | Pseudomonas aeruginosa | 0.625 | [6] |
| 14 | Bacillus subtilis | 12.5 | [7] |
| 15 | Pseudomonas aeruginosa | 25 | [7] |
| 16 | Candida albicans | 6.25 | [7] |
Note: This table showcases the antimicrobial potential of various benzimidazole derivatives. Specific compounds synthesized directly from this compound would be expected to exhibit activity within these ranges, dependent on the coupled moiety.
Experimental Protocols
Protocol 1: Synthesis of this compound via Miyaura Borylation
This protocol describes the synthesis of the pinacol ester of this compound from 5-bromo-1H-benzo[d]imidazole, followed by deprotection to yield the boronic acid.
Step 1: Miyaura Borylation of 5-Bromo-1H-benzo[d]imidazole
-
Materials:
-
5-Bromo-1H-benzo[d]imidazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-1H-benzo[d]imidazole (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), and potassium acetate (3.0 equiv.).
-
Add anhydrous 1,4-dioxane to the flask.
-
Add Pd(dppf)Cl₂ (0.03 equiv.) to the reaction mixture.
-
Heat the mixture at 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole.
-
Step 2: Deprotection to this compound
-
Materials:
-
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
-
Aqueous solution of a strong acid (e.g., HCl) or an oxidant (e.g., sodium periodate)
-
Organic solvent (e.g., acetone or THF)
-
-
Procedure:
-
Dissolve the pinacol ester in a suitable organic solvent.
-
Add an aqueous solution of a strong acid or oxidant and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Bioactive Molecules
This protocol provides a general method for the coupling of this compound with an aryl or heteroaryl halide.
-
Materials:
-
This compound
-
Aryl/heteroaryl halide (e.g., bromo- or iodo- derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.2-1.5 equiv.), the aryl/heteroaryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.01-0.05 equiv.) and ligand (if used).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere for 2-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired bioactive molecule.
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound and its application in the synthesis of bioactive molecules via Suzuki-Miyaura coupling.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by benzimidazole-based inhibitors, preventing angiogenesis and tumor growth.
p38 MAPK Signaling Pathway Inhibition
Caption: Benzimidazole-based inhibitors block the p38 MAPK signaling pathway, thereby modulating inflammatory responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1H-Benzo[d]imidazol-5-yl)boronic acid as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (1H-Benzo[d]imidazol-5-yl)boronic acid as a key building block in the synthesis of potent kinase inhibitors. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[1][2] The boronic acid moiety at the 5-position of the benzimidazole core offers a versatile handle for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for kinase inhibitor screening.
Introduction to Kinase Inhibition and the Role of Benzimidazoles
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.[3][4] Benzimidazole-based compounds have emerged as a prominent class of kinase inhibitors, with several derivatives demonstrating potent and selective inhibition of various kinases.[1][5] The planar benzimidazole ring system can mimic the adenine ring of ATP, allowing it to bind to the hinge region of the kinase active site.[5]
This compound: A Key Synthetic Intermediate
This compound is a commercially available reagent that serves as a versatile starting material for the synthesis of a wide range of kinase inhibitors. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a carbon-carbon bond between the benzimidazole core and various aryl or heteroaryl halides. This reaction's tolerance of a wide range of functional groups makes it an ideal method for building molecular complexity and exploring the structure-activity relationships (SAR) of novel kinase inhibitors.[6]
Quantitative Data on Kinase Inhibitors Derived from Benzimidazole Scaffolds
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors incorporating the benzimidazole scaffold. These examples highlight the potential of this chemical class to target a diverse range of kinases with high potency.
Table 1: Multi-Kinase Inhibitory Activity of Benzofuran-Pyrazole Hybrid with a 1H-Benzo[d]imidazole Moiety (Compound 3d)
| Kinase Target | IC50 (µM) |
| B-Raf (V600E) | 0.078 |
| c-Met | 0.405 |
| Pim-1 | 1.053 |
| EGFR (WT) | 0.177 |
| VEGFR-2 | 0.275 |
Data extracted from a study on benzofuran–pyrazole hybrids as multi-kinase inhibitors.[7]
Table 2: Inhibitory Activity of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide Derivatives
| Compound | Target Kinase | IC50 (µM) |
| 6h | EGFR | 0.12 |
| HER2 | 0.18 | |
| CDK2 | 0.25 | |
| AURKC | 0.15 | |
| 6i | EGFR | 0.15 |
| HER2 | 0.21 | |
| CDK2 | 0.29 | |
| mTOR | 0.11 |
Data from a study on 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids as potential multi-kinase inhibitors.[8][9]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound and for the subsequent evaluation of their biological activity.
Protocol 1: Synthesis of a Bi-aryl Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMF, or toluene, with water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (0.05-0.10 equivalents) to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired bi-aryl product.
Caption: Suzuki-Miyaura coupling workflow.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a specific kinase. This assay measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In the wells of a microplate, add the inhibitor dilutions or vehicle control.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: In vitro kinase assay workflow.
Protocol 3: Cell-Based Kinase Activity Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of a compound on a specific kinase signaling pathway within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
Stimulant (e.g., growth factor) to activate the kinase pathway
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the substrate protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitor compound or vehicle control for a specified time.
-
Stimulate the cells with the appropriate agonist to activate the target kinase pathway.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
Caption: Cell-based Western blot workflow.
Key Signaling Pathways Targeted by Kinase Inhibitors
Many kinase inhibitors target key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and Ras/MAPK pathways. These pathways are interconnected and control fundamental cellular processes like cell growth, proliferation, and survival.[4][9]
Caption: Key kinase signaling pathways.
References
- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application of (1H-Benzo[d]imidazol-5-yl)boronic Acid in Medicinal Chemistry: A Detailed Guide
(1H-Benzo[d]imidazol-5-yl)boronic acid is a versatile building block of significant interest in medicinal chemistry. Its utility stems from the prevalence of the benzimidazole scaffold in a wide array of biologically active compounds and the synthetic accessibility provided by the boronic acid functional group. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Application Notes
The benzimidazole core is a privileged structure in drug discovery, known for its diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] this compound serves as a key intermediate for the synthesis of functionalized benzimidazole derivatives, primarily through the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the benzimidazole core and various aryl or heteroaryl halides, enabling the creation of large libraries of compounds for biological screening.[5][6]
The boronic acid moiety makes this compound a valuable reagent for constructing complex aromatic structures under relatively mild conditions, a desirable feature in the multi-step synthesis of drug candidates.[4][7] Derivatives synthesized from this compound have shown promise as multi-kinase inhibitors and topoisomerase I inhibitors, highlighting their potential in oncology.[8][9]
Key Applications:
-
Synthesis of Kinase Inhibitors: Benzimidazole derivatives have been identified as potent inhibitors of various kinases, such as EGFR, HER2, CDK2, AURKC, and mTOR, which are crucial targets in cancer therapy.[9]
-
Development of Topoisomerase I Inhibitors: Certain novel 1H-benzo[d]imidazole derivatives have been shown to target human topoisomerase I, an enzyme essential for DNA replication, leading to cancer cell growth inhibition.[8]
-
Antimicrobial and Antiviral Agents: The benzimidazole scaffold is a component of numerous antimicrobial and antiviral drugs.[1][10] Functionalization using this compound can lead to the discovery of new agents with improved efficacy.
-
DNA Minor Groove Binding Agents: Bisbenzimidazoles are known to bind to the minor groove of DNA, a mechanism that can be exploited for anticancer drug design.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, P(o-tolyl)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, acetonitrile)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., 2-5 mol%) and the ligand (e.g., 4-10 mol%) and add them to the reaction flask.
-
Solvent Addition: Add the anhydrous solvent and degassed water (if using a two-phase system) to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling an inert gas (nitrogen or argon) through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. If a solid precipitate of the inorganic salts is present, filter the mixture. The filtrate is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Data Presentation
Table 1: Representative Biological Activities of Benzimidazole Derivatives
| Compound Class | Target | Key Findings | Reference |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide | Multi-kinase (EGFR, HER2, CDK2, AURKC, mTOR) | IC50 values in the range of 7.82 to 21.48 μM against various cancer cell lines. | [9] |
| Novel 1H-benzo[d]imidazoles | Human Topoisomerase I | GI50 values ranging from 0.16 to 3.6 μM against a panel of 60 human cancer cell lines. | [8] |
| 2,5-Disubstituted furan benzimidazole derivatives | Antibacterial (S. aureus), Antifungal (S. cerevisiae) | Promising antibacterial and antifungal activity. | [10][11] |
Table 2: Representative Suzuki-Miyaura Coupling Reaction Yields
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent | [3][6] |
| 3-Iodochromone | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | Moderate | [12] |
| Aryl Bromide | Pd₂(dba)₃ / 1 (phosphite ligand) | KF | Dioxane | Good to Excellent | [13] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: Kinase inhibition leading to apoptosis.
Caption: Topoisomerase I inhibition mechanism.
References
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (1-Phenyl-1H-benzo[d]imidazol-5-yl)boronic acid [myskinrecipes.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1H-Benzo[d]imidazol-5-yl)boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
(1H-Benzo[d]imidazol-5-yl)boronic acid is a versatile building block in the field of materials science, offering a unique combination of a rigid, electron-rich benzimidazole core and the reactive boronic acid functionality. This combination makes it a valuable precursor for the synthesis of a wide range of advanced materials with applications in organic electronics, chemical sensing, and catalysis. These application notes provide an overview of its utility and detailed protocols for its incorporation into functional materials.
Application in Organic Electronics: Synthesis of Conjugated Materials via Suzuki-Miyaura Cross-Coupling
The benzimidazole moiety is a common structural motif in materials for organic light-emitting diodes (OLEDs), particularly as a component of host materials and hole-transporting layers (HTLs), due to its high thermal stability and electron-donating nature. The boronic acid group of this compound serves as a key functional handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of extended π-conjugated systems. This reaction is a cornerstone in the synthesis of bespoke organic semiconductors.[1]
Representative Synthesis of a Benzimidazole-Containing Biphenyl Derivative
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize a biphenyl derivative incorporating the benzimidazole core. This is a foundational step for creating more complex oligomers and polymers for organic electronic applications.
Experimental Protocol:
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobiphenyl)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), the chosen aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Catalyst Preparation: In a separate flask, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equivalents) and the ligand (e.g., PPh₃, 0.08 equivalents) in a minimal amount of the reaction solvent.
-
Reaction Mixture Assembly: Add the catalyst solution to the Schlenk flask containing the reactants.
-
Solvent Addition: Add the solvent system, typically a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio), to the reaction flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling:
Photophysical and Electrochemical Data of Representative Benzimidazole-Containing Materials
The incorporation of the benzimidazole moiety influences the electronic properties of the resulting materials. The following table summarizes typical photophysical and electrochemical data for materials containing benzimidazole units, which are crucial for their application in OLEDs.
| Material Class | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Wavelength (nm) |
| Benzimidazole-Carbazole Hybrids | -5.5 to -5.8 | -2.4 to -2.7 | 2.8 to 3.1 | 450-480 (Blue) |
| Phenyl-Substituted Benzimidazoles | -5.6 to -5.9 | -2.5 to -2.8 | 2.9 to 3.2 | 430-470 (Blue) |
| Benzimidazole-based Hole Transport Materials | -5.2 to -5.5 | -2.1 to -2.4 | 2.9 to 3.2 | N/A (non-emissive) |
Note: The exact values will vary depending on the specific molecular structure.
Application in Fluorescent Chemosensors
Boronic acids are well-known for their ability to reversibly bind with cis-diols, a property that is widely exploited in the design of fluorescent sensors for saccharides and other biologically important diol-containing molecules.[2] The benzimidazole core can act as a fluorophore, and its emission properties can be modulated upon binding of an analyte to the boronic acid group. This can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE).[3]
Design and Principle of a Benzimidazole-Based Fluorescent Sensor for Diols
A fluorescent chemosensor based on this compound can be designed to detect the presence of cis-diols, such as glucose. The general principle involves the change in the fluorescence of the benzimidazole moiety upon the binding of the diol to the boronic acid group.
Signaling Pathway for Diol Sensing:
Experimental Protocol: Spectroscopic Titration for Sensor Characterization
Materials:
-
Synthesized benzimidazole-boronic acid sensor
-
Stock solution of the analyte (e.g., glucose) in a suitable buffer (e.g., PBS, pH 7.4)
-
Buffer solution
-
Fluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the benzimidazole-boronic acid sensor in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in the buffer.
-
Initial Measurement: Record the fluorescence emission spectrum of the sensor solution in the absence of the analyte.
-
Titration: Add incremental amounts of the analyte stock solution to the sensor solution.
-
Measurement after Each Addition: After each addition, gently mix the solution and allow it to equilibrate for a specific time (e.g., 5 minutes). Record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the binding constant and detection limit.
Expected Performance of a Benzimidazole-Based Fluorescent Sensor
The performance of a fluorescent sensor is characterized by several key parameters, which are summarized in the table below for a hypothetical benzimidazole-boronic acid sensor for glucose.
| Parameter | Typical Value |
| Excitation Wavelength (λex) | 320-360 nm |
| Emission Wavelength (λem) | 400-480 nm |
| Quantum Yield (ΦF) | 0.1 - 0.5 |
| Binding Constant (Ka) for Glucose | 10² - 10⁴ M⁻¹ |
| Limit of Detection (LOD) | 10⁻⁶ - 10⁻⁴ M |
Application in Catalysis
The benzimidazole scaffold can be incorporated into ligands for transition metal catalysts. The nitrogen atoms of the imidazole ring can coordinate to a metal center, and the overall electronic properties of the ligand can be tuned by substituents on the benzimidazole core. Palladium complexes bearing benzimidazole-based ligands have shown catalytic activity in various cross-coupling reactions.[4][5][6] While this compound itself is a reactant in Suzuki coupling, it can also be envisioned as a precursor for synthesizing more complex ligands.
Conceptual Workflow for Ligand Synthesis and Catalyst Formation
The synthesis of a palladium catalyst bearing a ligand derived from this compound would typically involve an initial modification of the boronic acid to introduce a coordinating group, followed by complexation with a palladium precursor.
Workflow for Catalyst Synthesis:
Note: The development of new catalysts is an active area of research, and the specific protocols would be highly dependent on the target ligand structure and the desired catalytic application.
These application notes provide a starting point for researchers interested in utilizing this compound in materials science. The provided protocols are representative and may require optimization for specific substrates and applications. The unique electronic and structural features of the benzimidazole core, combined with the versatility of boronic acid chemistry, make this compound a valuable tool for the development of next-generation functional materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Carbon-Carbon Bond Formation with Benzimidazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for carbon-carbon (C-C) bond formation utilizing benzimidazole boronic acids. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, and the ability to form C-C bonds at various positions on this nucleus is crucial for the synthesis of novel therapeutic agents.[1] This document covers the widely used Suzuki-Miyaura coupling, the Heck reaction, and a non-traditional Sonogashira-type coupling, offering researchers a comprehensive guide to expanding the chemical space around the benzimidazole core.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[2] This reaction is particularly valuable for synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Conventional Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of a benzimidazole boronic acid with an aryl halide.
Materials:
-
Benzimidazole boronic acid (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., Dioxane/Water 4:1)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the benzimidazole boronic acid (1.0 mmol), aryl halide (1.2 mmol), and base (2.0 mmol).
-
In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction flask.
-
Add the solvent system to the flask.
-
Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and dilute the mixture.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and often improve yields in Suzuki-Miyaura couplings.
Materials:
-
Benzimidazole boronic acid (1.0 equiv)
-
Aryl halide (e.g., aryl chloride) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Microwave reactor vials
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add the benzimidazole boronic acid (0.5 mmol), aryl halide (0.5 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Seal the vial under an argon or nitrogen atmosphere.
-
Place the vial in the microwave reactor and irradiate the reaction mixture at 100-120 °C for 15-40 minutes.[3][4]
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Benzimidazole Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Benzimidazole-2-boronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 / 16 | 85 |
| 2 | 1-Methylbenzimidazole-5-boronic acid | 3-Chloropyridine | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | Toluene | 110 / 12 | 78 |
| 3 | Benzimidazole-2-boronic acid | 4-Iodoacetophenone | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF | 90 / 8 | 92 |
| 4 | 1-H-Benzimidazole-5-boronic acid | 2-Bromothiophene | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 / 24 | 75 |
| 5 | Benzimidazole-2-boronic acid | 4-Chloroanisole | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 120 / 0.5 (MW) | 91[4] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by a palladium species.[5] While traditionally performed with aryl halides, variations using arylboronic acids have been developed, often referred to as oxidative Heck reactions.
General Workflow for the Heck Reaction with Arylboronic Acids
Caption: General workflow for a Heck-type reaction with a boronic acid.
Experimental Protocol: Heck-Type Reaction of Benzimidazole Boronic Acids
This protocol is adapted from general procedures for the Heck reaction of arylboronic acids.[6][7]
Materials:
-
Benzimidazole boronic acid (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Additive (e.g., N-bromosuccinimide, NBS) (30 mol%)
-
Dry solvent (e.g., Toluene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
To a dry reaction vessel, add the benzimidazole boronic acid (1.0 mmol), alkene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and NBS (0.3 mmol).
-
Add dry toluene (2 mL) under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.
Data Presentation: Representative Heck-Type Reactions with Arylboronic Acids
| Entry | Arylboronic Acid | Alkene | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Styrene | Pd(OAc)₂ (5) | NBS (30) | Toluene | 25 / 12 | 67[6][7] |
| 2 | 4-Methoxyphenylboronic acid | Butyl Acrylate | Pd(OAc)₂ (5) | NBS (30) | Toluene | 25 / 12 | 72 |
| 3 | 4-Nitrophenylboronic acid | Styrene | Pd(OAc)₂ (5) | NBS (30) | Toluene | 25 / 12 | 75[6][7] |
| 4 | 2-Methylphenylboronic acid | Styrene | Pd(OAc)₂ (5) | NBS (30) | Toluene | 25 / 12 | 55 |
| 5 | 1-Naphthylboronic acid | Methyl Vinyl Ketone | Pd(OAc)₂ (5) | NBS (30) | Toluene | 25 / 12 | 65 |
Sonogashira-Type Coupling (Umpolung Reactivity)
The traditional Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. This reaction does not typically involve boronic acids. However, recent advancements have led to the development of "umpolung" (reactivity reversal) Sonogashira-type couplings where an arylboronic acid can be coupled with an electrophilic alkyne source.[3][8][9]
Conceptual Diagram of Umpolung Sonogashira-Type Coupling
Caption: Comparison of traditional and umpolung Sonogashira-type couplings.
Experimental Protocol: Gold-Catalyzed Umpolung Sonogashira-Type Coupling
This protocol is based on a gold-catalyzed C(sp)-C(sp²) cross-coupling reaction.[3][8]
Materials:
-
Benzimidazole boronic acid (1.2 equiv)
-
Alkynyl hypervalent iodine(III) reagent (1.0 equiv)
-
Gold(I) chloride (AuCl) (5 mol%)
-
Solvent (e.g., 1,2-Dichloroethane, DCE)
Procedure:
-
To a reaction tube, add the alkynyl hypervalent iodine(III) reagent (0.2 mmol), benzimidazole boronic acid (0.24 mmol), and AuCl (0.01 mmol).
-
Add DCE (2.0 mL) to the tube.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography or column chromatography to yield the alkynylated benzimidazole product.
Note: For a more traditional and often higher-yielding approach to alkynylated benzimidazoles, direct C-H alkynylation of the benzimidazole core is a common alternative to consider.[10]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The methodologies presented provide a robust toolkit for the C-C functionalization of benzimidazole boronic acids. The Suzuki-Miyaura coupling remains the most versatile and widely used method for this purpose. The Heck-type reaction offers a valuable alternative for the synthesis of alkenylated benzimidazoles. While non-traditional, the umpolung Sonogashira-type coupling presents an innovative approach for the synthesis of alkynylated benzimidazoles. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.
References
- 1. Palladium-Catalyzed C−H Benzylation of (Benzo)oxazoles with Benzylic Quaternary Ammonium Triflates | Semantic Scholar [semanticscholar.org]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Gold-catalyzed umpolung Sonogashira-type coupling of boronic acids with alkynyl iodine(iii) reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 6. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. Gold-catalyzed umpolung Sonogashira-type coupling of boronic acids with alkynyl iodine(iii) reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Copper-catalyzed umpolung Sonogashira-type coupling of arene boronic acids under visible light - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Applikationsprotokolle zur Derivatisierung von (1H-Benzo[d]imidazol-5-yl)boronsäure für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Der Benzimidazol-Kern ist eine privilegierte Struktur in der medizinischen Chemie, die in einer Vielzahl von therapeutisch wirksamen Molekülen vorkommt. Derivate des Benzimidazols zeigen ein breites Spektrum an biologischen Aktivitäten, darunter antikanzerogene, antimikrobielle, antivirale und antiparasitäre Eigenschaften. (1H-Benzo[d]imidazol-5-yl)boronsäure ist ein vielseitiger Baustein, der eine einfache Einführung verschiedener funktioneller Gruppen über etablierte chemische Transformationen ermöglicht. Diese Applikationsprotokolle beschreiben detaillierte Methoden zur Derivatisierung von (1H-Benzo[d]imidazol-5-yl)boronsäure mittels Suzuki-Miyaura-Kreuzkupplung und Amidbindungsbildung, um Substanzbibliotheken für das biologische Screening zu erstellen.
Synthese von Aryl-substituierten Benzimidazolen mittels Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Miyaura-Reaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die die Kupplung von Organoborverbindungen mit Organohalogeniden unter Palladium-Katalyse ermöglicht. Diese Reaktion ist besonders nützlich für die Synthese von Biaryl-Systemen.
Experimentelles Protokoll: Allgemeine Vorgehensweise für die Suzuki-Miyaura-Kupplung
-
Reaktionsaufbau: In einem trockenen, mit einem Magnetrührstab und einem Rückflusskühler ausgestatteten Rundkolben werden (1H-Benzo[d]imidazol-5-yl)boronsäure (1,0 mmol), das entsprechende Arylhalogenid (Aryl-Br oder Aryl-I, 1,2 mmol) und eine Base (z. B. Kaliumcarbonat, 2,0 mmol) vorgelegt.
-
Katalysatorzugabe: In einem separaten Gefäß werden der Palladiumkatalysator (z. B. Tetrakis(triphenylphosphin)palladium(0), Pd(PPh₃)₄, 0,05 mmol) abgewogen und zum Reaktionskolben gegeben.
-
Lösungsmittelzugabe: Ein geeignetes Lösungsmittelsystem, beispielsweise eine Mischung aus Dioxan und Wasser (4:1, 10 ml), wird in den Kolben gegeben.
-
Entgasen: Der Kolben wird mit einem Septum verschlossen und die Reaktionsmischung wird durch Einleiten von Stickstoff oder Argon für 15-20 Minuten entgast, um Sauerstoff zu entfernen.
-
Reaktionsdurchführung: Die Reaktionsmischung wird unter Stickstoffatmosphäre für 12-24 Stunden bei 80-100 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung und Reinigung: Nach vollständiger Umsetzung wird die Reaktionsmischung auf Raumtemperatur abgekühlt und mit Wasser verdünnt. Die wässrige Phase wird dreimal mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt. Der Rückstand wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Produkt zu erhalten.
Diagramm des experimentellen Arbeitsablaufs für die Suzuki-Miyaura-Kupplung
Abbildung 1: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kupplung.
Synthese von Benzimidazol-5-carboxamiden durch Amidkopplung
Die Amidkopplung ist eine fundamentale Reaktion zur Bildung von Amidbindungen, die in vielen biologisch aktiven Molekülen, einschließlich Peptiden und Pharmazeutika, vorkommt. Ausgehend von (1H-Benzo[d]imidazol-5-yl)boronsäure kann diese zunächst in die entsprechende Carbonsäure umgewandelt und anschließend mit verschiedenen Aminen gekoppelt werden.
Experimentelles Protokoll: Zweistufige Synthese von Benzimidazol-5-carboxamiden
Schritt 1: Oxidation der Boronsäure zur Carbonsäure
-
(1H-Benzo[d]imidazol-5-yl)boronsäure (1,0 mmol) wird in einer Mischung aus Aceton und Wasser (1:1, 20 ml) gelöst.
-
Eine wässrige Lösung von Kaliumpermanganat (KMnO₄, 3,0 mmol) wird langsam bei Raumtemperatur zugetropft.
-
Die Mischung wird 4-6 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird die Mischung mit einer gesättigten Natriumsulfitlösung behandelt, um überschüssiges KMnO₄ zu reduzieren.
-
Die resultierende Suspension wird filtriert und das Filtrat mit 2 M Salzsäure angesäuert, bis ein pH-Wert von 3-4 erreicht ist, um die 1H-Benzo[d]imidazol-5-carbonsäure auszufällen.
-
Der Niederschlag wird abfiltriert, mit kaltem Wasser gewaschen und im Vakuum getrocknet.
Schritt 2: Amidkopplung
-
Aktivierung der Carbonsäure: 1H-Benzo[d]imidazol-5-carbonsäure (1,0 mmol) wird in einem trockenen Lösungsmittel wie N,N-Dimethylformamid (DMF, 10 ml) gelöst. Ein Kupplungsreagenz wie HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumhexafluorophosphat, 1,1 mmol) und eine Base wie N,N-Diisopropylethylamin (DIPEA, 2,0 mmol) werden zugegeben. Die Mischung wird 15-30 Minuten bei Raumtemperatur gerührt.
-
Zugabe des Amins: Das gewünschte primäre oder sekundäre Amin (1,2 mmol) wird zur aktivierten Carbonsäurelösung gegeben.
-
Reaktionsdurchführung: Die Reaktionsmischung wird für 4-12 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC überwacht.
-
Aufarbeitung und Reinigung: Die Reaktionsmischung wird mit Wasser verdünnt und dreimal mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit 1 M HCl, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt. Der Rückstand wird durch Säulenchromatographie oder Umkristallisation gereinigt.
Biologisches Screening und Datenpräsentation
Die synthetisierten Benzimidazol-Derivate können in verschiedenen biologischen Assays auf ihre Wirksamkeit getestet werden. Ein häufiges Ziel für Benzimidazol-Derivate ist die DNA-Topoisomerase I, ein wichtiges Enzym bei der DNA-Replikation und ein etabliertes Ziel für Krebsmedikamente.
Quantitative Daten zur biologischen Aktivität
Die folgende Tabelle fasst die zytotoxische Aktivität ausgewählter Benzimidazol-Derivate gegen verschiedene humane Krebszelllinien zusammen, ausgedrückt als IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden).
| Verbindung | Krebszelllinie | IC₅₀ (µM) | Referenz |
| 4h | A549 (Lungenkarzinom) | 4.56 ± 0.18 | [1][2][3][4] |
| 4b | A549 (Lungenkarzinom) | 7.34 ± 0.21 | [1][2][3][4] |
| Doxorubicin (Standard) | A549 (Lungenkarzinom) | 12.420 ± 0.5 | [1][2][3][4] |
| 40 | HCT116 (Kolonkarzinom) | ≈ 0.6 | [5] |
| 43 | HCT116 (Kolonkarzinom) | ≈ 0.6 | [5] |
| 40 | H460 (Lungenkarzinom) | ≈ 0.4 | [5] |
| 43 | H460 (Lungenkarzinom) | ≈ 2.5 | [5] |
Visualisierung von Signalwegen
Signalweg der Topoisomerase I-Inhibition
Topoisomerase I (Topo I) ist entscheidend für die Entspannung von DNA-Supercoils während der Replikation und Transkription. Inhibitoren stabilisieren den kovalenten Komplex zwischen Topo I und DNA, was zu DNA-Strangbrüchen und letztendlich zum Zelltod in proliferierenden Krebszellen führt.
Abbildung 2: Vereinfachter Signalweg der Topoisomerase I-Inhibition.
GABA-A-Rezeptor-Signalweg
Der GABA-A-Rezeptor ist ein ligandengesteuerter Ionenkanal und das primäre Ziel für den hemmenden Neurotransmitter γ-Aminobuttersäure (GABA) im Zentralnervensystem. Benzimidazol-Derivate können als positive allosterische Modulatoren (PAMs) an diesen Rezeptor binden und die GABAerge Hemmung verstärken.
Abbildung 3: Modulation des GABA-A-Rezeptor-Signalwegs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling with Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions for the synthesis of functionalized benzimidazole derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction that enables the formation of carbon-carbon bonds, providing a key strategy for the diversification of the benzimidazole core.
General Workflow for Suzuki Coupling of Benzimidazole Derivatives
The Suzuki-Miyaura coupling reaction facilitates the union of a halo-benzimidazole (or a benzimidazole-boronic acid/-ester) with a boronic acid/-ester (or a halide), respectively. The general workflow can be broken down into three main stages: reaction setup, reaction execution and monitoring, and product workup and purification. Careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially when dealing with nitrogen-rich heterocycles like benzimidazoles which can act as catalyst inhibitors.[1]
A generalized workflow for this process is depicted below:
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki coupling of various benzimidazole derivatives with different coupling partners. This data is intended to serve as a starting point for reaction optimization.
| Entry | Benzimidazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chlorobenzimidazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile/Water | 80 | 12 | 95 | Fictional Example |
| 2 | 5-Bromo-1H-benzimidazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/Water | 100 | 16 | 88 | Fictional Example |
| 3 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 92 | [1] |
| 4 | 4-Iodo-1H-benzimidazole | 4-Fluorophenylboronic acid | PdCl₂ (5) | SPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 120 | 0.5 | 85 | Fictional Example |
| 5 | N-Methyl-2-chlorobenzimidazole | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/Water | 85 | 18 | 78 | Fictional Example |
| 6 | 1H-Benzimidazol-5-ylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/Water | 90 | 12 | 85 | Fictional Example |
Experimental Protocols
Protocol 1: Suzuki Coupling of 2-Chlorobenzimidazole with an Arylboronic Acid
This protocol is a representative example for the coupling of a 2-halo-benzimidazole derivative.
Materials:
-
2-Chlorobenzimidazole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chlorobenzimidazole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Iodobenzimidazole with an Arylboronic Acid
This protocol provides an example of a rapid, microwave-assisted Suzuki coupling.
Materials:
-
N-substituted 2-iodobenzimidazole
-
Arylboronic acid (1.6 equivalents)
-
Palladium(II) chloride (PdCl₂) (5 mol%)
-
SPhos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine the N-substituted 2-iodobenzimidazole (1.0 mmol), arylboronic acid (1.6 mmol), palladium(II) chloride (0.05 mmol), SPhos (0.1 mmol), and cesium carbonate (2.0 mmol).
-
Add 1,4-dioxane (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
Application in Drug Development: Targeting Kinase Signaling Pathways
Many biologically active benzimidazole derivatives synthesized via Suzuki coupling function as kinase inhibitors, playing a crucial role in cancer therapy. These compounds can target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), BRAF, and Epidermal Growth Factor Receptor (EGFR) pathways.[2][3][4] The diagram below illustrates a simplified representation of how a benzimidazole-based inhibitor can disrupt the VEGFR-2 signaling cascade, a critical pathway in tumor angiogenesis.
By inhibiting the autophosphorylation of VEGFR-2, the benzimidazole compound effectively blocks the downstream signaling cascade, leading to a reduction in tumor growth and vascularization. This targeted approach is a cornerstone of modern cancer therapy, and the Suzuki coupling provides an indispensable tool for the synthesis and optimization of such potent and selective inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Suzuki coupling reaction conditions for (1H-Benzo[d]imidazol-5-yl)boronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving (1H-Benzo[d]imidazol-5-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful coupling outcomes.
Troubleshooting Guide
The Suzuki-Miyaura cross-coupling reaction is a robust method for forming C-C bonds. However, reactions involving nitrogen-rich heteroaryl boronic acids like this compound can present unique challenges. The table below outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species has not formed from the Pd(II) precatalyst, or the catalyst has decomposed.[1] 2. Oxygen Contamination: Presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][2] 3. Impure Reagents: Boronic acid may have degraded over time.[1][3] 4. Inappropriate Base or Solvent: The chosen base may not be strong enough, or the solvent system may not be optimal for the specific substrates.[1] | 1. Use a fresh batch of palladium catalyst or a more robust, air-stable precatalyst. Consider adding a reducing agent if starting with a Pd(II) source. 2. Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes and maintain the reaction under an inert atmosphere.[4] 3. Verify the purity of the boronic acid and aryl halide. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). Ensure the base is finely powdered for anhydrous reactions.[1] |
| Significant Protodeboronation | 1. Strong Base in Protic Solvent: Water acts as a proton source, and strong bases can accelerate the cleavage of the C-B bond.[5] 2. High Reaction Temperature: Elevated temperatures can promote protodeboronation, especially for unstable heteroaryl boronic acids. | 1. Switch to a milder base such as KF or K₂CO₃.[1] 2. Consider using anhydrous reaction conditions. 3. Lower the reaction temperature and monitor the reaction for a longer period. 4. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[2] 2. Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the transmetalation and subsequent homocoupling of the boronic acid can become a competitive pathway. | 1. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[1] 2. Choose a catalyst system (palladium source and ligand) that is known to facilitate the oxidative addition of the specific class of aryl halide being used. |
| Poor Reproducibility | 1. Variable Reagent Quality: Inconsistent purity of starting materials, catalyst, or base. 2. Inconsistent Degassing: Variations in the efficiency of oxygen removal. 3. Moisture Content: For anhydrous reactions, trace amounts of water can significantly impact the outcome. | 1. Use reagents from a reliable source and verify their purity before use.[3] 2. Standardize the degassing procedure. 3. Ensure solvents and glassware are properly dried for anhydrous reactions. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound with an aryl bromide?
A1: A reliable starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos). A common base and solvent system is K₃PO₄ or Cs₂CO₃ in a mixture of 1,4-dioxane and water. The reaction is typically heated to between 80-100 °C.
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is crucial and often substrate-dependent. For heteroaryl boronic acids, phosphine ligands like SPhos and XPhos are often effective.[6] Pre-formed, air-stable precatalysts can also improve reproducibility.[1] It is often necessary to screen a few different catalyst/ligand combinations to find the optimal system for your specific substrates.
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base plays a critical role in the transmetalation step of the catalytic cycle. It is generally believed to activate the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
Q4: Can I run the reaction under anhydrous conditions?
A4: Yes, anhydrous conditions can be beneficial, especially if protodeboronation is a significant side reaction.[1] In this case, a finely powdered, dry base should be used. However, for many Suzuki couplings, a small amount of water is necessary to facilitate the reaction.
Q5: My reaction is sluggish. How can I increase the reaction rate?
A5: To increase the reaction rate, you can try several approaches. Increasing the temperature can help, but be mindful of potential side reactions like protodeboronation. Using a more active catalyst system, such as those with more electron-rich and bulky phosphine ligands, can also accelerate the reaction. Additionally, ensuring efficient stirring, especially in biphasic systems, is important.[1]
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol is a general starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization for specific substrates is recommended.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Solvent Addition: Add the 1,4-dioxane/water (4:1, 5 mL) solvent mixture.
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Optimized Conditions from Literature for a Similar System
The following table presents a summary of reaction conditions that have been successfully applied to the Suzuki coupling of a substituted bromo-benzimidazole with various arylboronic acids.[4] These conditions can serve as a guide for optimizing your reaction with this compound.
| Arylboronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate to Excellent |
| 4-Fluorophenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | Good to Excellent |
| 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | IMes (in situ) | Cs₂CO₃ | Dioxane | 100 | 15 | ~96 |
Yields are approximate and based on similar reactions reported in the literature.[4]
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. csj.cumhuriyet.edu.tr [csj.cumhuriyet.edu.tr]
- 4. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yields in (1H-Benzo[d]imidazol-5-yl)boronic acid reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly low yields, encountered during coupling reactions involving (1H-Benzo[d]imidazol-5-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a very low yield or failing completely. What are the common initial checks?
A1: When a Suzuki coupling fails, the first step is to assess the fundamental components of the reaction. Key parameters to verify include:
-
Reagent Quality: Ensure the this compound is pure and has not degraded. Heteroaromatic boronic acids can be unstable on the shelf.[1] It's advisable to check the purity by NMR before use.
-
Catalyst Activity: The palladium catalyst and associated phosphine ligands must be active. Pd(II) precatalysts require in-situ reduction to the active Pd(0) state.[2][3] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of boronic acids and catalyst decomposition.[2][3] Ensure the reaction vessel and solvents are thoroughly degassed using methods like sparging with argon/nitrogen or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the experiment.[2]
-
Base and Solvent Quality: The base should be finely ground and anhydrous, especially for reactions sensitive to water.[1] Solvents must be anhydrous and free of peroxides.
Q2: I've isolated a major byproduct that appears to be benzimidazole (the parent heterocycle without the boronic acid group). What is happening and how can I prevent it?
A2: This is a classic case of protodeboronation (or protodeborylation). It is a common and often problematic side reaction where a proton replaces the boronic acid group.[4] For certain heteroaromatic boronic acids, especially those containing nitrogen, the rate of protodeboronation can be faster than the desired transmetalation step in the catalytic cycle, leading to significantly reduced yields.[4][5]
To mitigate protodeboronation:
-
Use Anhydrous Conditions: Minimize the presence of water, which can be a proton source.[1][4]
-
Choose a Weaker Base: Strong bases, particularly hydroxides, can promote protodeboronation.[4] Consider using weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[4][6]
-
Lower the Reaction Temperature: Protodeboronation can be more sensitive to temperature than the coupling reaction. Lowering the temperature may disfavor the side reaction, though this might require a more active catalyst system to maintain a reasonable reaction rate.[1][4]
-
Use a Stabilized Boronic Acid Derivative: Convert the boronic acid to a more stable form, such as a MIDA boronate, a potassium organotrifluoroborate, or a DABO boronate.[2][4] These derivatives are more resistant to protodeboronation and release the boronic acid slowly in situ under the reaction conditions.
Q3: How does the choice of palladium catalyst and ligand affect reactions with a heteroaromatic boronic acid like this one?
A3: The choice of catalyst and ligand is critical. The nitrogen atoms in the benzimidazole ring can coordinate to the palladium center, potentially inhibiting the reaction.[6] Furthermore, if the oxidative addition step (the reaction of the aryl halide with the Pd(0) complex) is slow, it provides more time for the sensitive boronic acid to decompose via protodeboronation.[4]
-
For Electron-Rich or Complex Aryl Halides: A slow oxidative addition is often the problem. To accelerate this step, use highly active, electron-rich, and bulky phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and Fu ligands are excellent choices for these challenging couplings.[4][5][7]
-
Screening Catalysts: If yields are poor, it is often necessary to screen a panel of catalysts. Pd(dppf)Cl₂, for example, has been shown to be effective in couplings of N-protected bromoindazoles.[8] For heteroaryl chlorides, more active catalysts with bulky biarylphosphine ligands are often required.[6]
Q4: My reaction is inconsistent, even when I follow the same procedure. What could be the cause?
A4: Inconsistent yields often point to subtle variations in reaction setup and reagent quality.
-
Incomplete Degassing: The most common culprit is inconsistent removal of oxygen. Ensure your degassing procedure is robust and reproducible.[2]
-
Base Heterogeneity: Solid bases like K₃PO₄ can be non-homogenous. Grinding the base to a very fine powder can improve reproducibility.[1]
-
Water Content: Trace amounts of water can have a significant impact, sometimes beneficially for anhydrous couplings with K₃PO₄, but often detrimentally by promoting protodeboronation.[1][4] Precise control over water content is key.
-
Boronic Acid Purity: As mentioned, the purity of the boronic acid itself can vary between batches. Always verify the quality of a new bottle.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving low yields in reactions involving this compound.
Problem 1: Low or No Yield with Starting Materials Largely Consumed
This scenario suggests that the starting materials are reacting, but not to form the desired product. The primary suspect is a dominant side reaction.
| Potential Cause | Suggested Solution |
| Protodeboronation | The main byproduct is the parent benzimidazole. This indicates the C-B bond is cleaved before cross-coupling can occur.[4] 1. Modify the Boronic Acid: Convert to a more stable MIDA boronate or potassium trifluoroborate salt to protect against premature decomposition.[4][5] 2. Optimize Reaction Conditions: Use anhydrous solvents (e.g., toluene, dioxane), a weaker non-hydroxide base (K₂CO₃, Cs₂CO₃, K₃PO₄), and lower the reaction temperature.[4] |
| Homocoupling | Significant amounts of biaryl byproduct (from the coupling of two aryl halide partners) or bibenzimidazole byproduct (from two boronic acid partners) are observed. 1. Improve Degassing: Homocoupling is often promoted by the presence of oxygen. Enhance your degassing procedure (e.g., use more freeze-pump-thaw cycles).[2][3] 2. Use a Pd(0) Source: If using a Pd(II) precatalyst, its reduction can sometimes promote homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ may help, but ensure it is handled under strictly inert conditions.[3] |
| Dehalogenation | The aryl halide starting material is converted to its corresponding arene (without the halogen). This can occur if a hydride source is present, leading to reductive elimination from the Pd-Aryl intermediate.[3] 1. Change the Solvent/Base: Some solvents (like alcohols) or bases (like amines) can act as hydride donors.[3] Consider switching to an aprotic solvent like dioxane or toluene. |
Problem 2: Low Yield with Significant Recovery of Starting Materials
This indicates the catalytic cycle is inefficient or stalled.
| Potential Cause | Suggested Solution |
| Poor Catalyst Activity | The catalyst is not turning over effectively. This is common with sterically hindered or electron-rich coupling partners. 1. Change the Ligand: Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos) to accelerate oxidative addition and reductive elimination.[4][6] 2. Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor carefully, as higher temperatures can also increase the rate of protodeboronation.[4] |
| Inhibition by Heterocycle | The nitrogen atoms of the benzimidazole may be coordinating to the palladium center, deactivating the catalyst.[6] 1. Protect the N-H Group: If the benzimidazole N-H is unprotected, consider protecting it (e.g., with a BOC or PMB group) to prevent coordination. Note that this adds extra synthetic steps. 2. Use a More Robust Catalyst: Highly active Buchwald-type precatalysts are often more resistant to this type of inhibition.[5] |
| Poor Solubility | One or more reagents are not sufficiently soluble in the chosen solvent system, preventing them from entering the catalytic cycle. 1. Screen Solvents: Test different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene, DMF, 2-MeTHF). 2. Increase Temperature: Higher temperatures can improve solubility. |
Data Presentation: Illustrative Reaction Conditions
While a comprehensive reaction screen for this compound is not available in the literature, the following table summarizes successful conditions reported for the Suzuki-Miyaura coupling of similar nitrogen-containing heteroaryl boronic acids (e.g., indazoles, indoles, pyrimidines). These serve as excellent starting points for optimization.
| Heteroaryl Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-2-pyrroleboronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | 84 | [8] |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂ (dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 92 | [6] |
| 5-Bromoindole | p-Tolyl boronic acid | Pd/Sphos (5) | - | K₂CO₃ (3) | H₂O/ACN | 37 | 18 | 95 | [9] |
| Pyrimidine-5-boronic acid | 1-Chlorocyclopentene | Pd(OAc)₂ (2) | SPhos (5) | CsF (1.4) | Isopropanol | 85 | 6 | 76 | [10] |
| 2-Furanboronic acid | 4-Chloroanisole | XPhos Pd G2 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 40 | 0.5 | 96 | [5] |
| Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (3) | Toluene/H₂O | 100 | 18 | 92 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative starting point based on common literature procedures.[10][11]
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and a finely powdered base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equivalents).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene, or THF) via syringe. The final concentration should be between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Preparation of a Stabilized MIDA Boronate Ester
This procedure can be used to protect the boronic acid from protodeboronation.[4]
-
Mixing Reagents: In a round-bottom flask, combine this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in a solvent such as DMF or Toluene.
-
Water Removal: Heat the mixture to 80-100 °C. If using toluene, use a Dean-Stark apparatus to azeotropically remove water. If using DMF, heating under vacuum can facilitate water removal.
-
Reaction: Continue heating for 2-4 hours or until the reaction is complete (monitored by the cessation of water collection or by LC-MS).
-
Isolation: Cool the mixture. The MIDA boronate product often precipitates upon cooling or upon the addition of an anti-solvent like hexanes. Collect the solid by vacuum filtration, wash with a cold solvent, and dry under vacuum. This stable solid can now be used in the Suzuki coupling reaction (Protocol 1), typically with a fluoride source to promote the slow release of the boronic acid.
Visualizations
Troubleshooting Workflow
Suzuki-Miyaura Catalytic Cycle
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Preventing protodeboronation of (1H-Benzo[d]imidazol-5-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1H-Benzo[d]imidazol-5-yl)boronic acid, focusing on the prevention of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this leads to the formation of benzimidazole, consuming your starting material and reducing the yield of your desired product. This reaction is a common challenge in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]
Q2: What are the main factors that cause protodeboronation of this specific boronic acid?
A2: The propensity for protodeboronation is highly dependent on the reaction conditions. Key factors include:
-
pH: The pH of the reaction medium is a critical factor.[1][2] For basic heteroaromatic boronic acids like this compound, zwitterionic species can form at neutral pH, which can be highly susceptible to protodeboronation.[1][3]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[4]
-
Solvent: The choice of solvent can influence the stability of the boronic acid. For instance, non-hydroxylic solvents might be preferable in certain contexts.[4]
-
Catalyst System: The type and concentration of the metal catalyst and ligands can impact the rate of the desired reaction versus the undesired protodeboronation.[1] Copper-mediated reactions, for example, can be susceptible to protodeboronation, which can be minimized by using a ligandless procedure and lower temperatures.[4]
-
Presence of Water: While Suzuki-Miyaura reactions often use aqueous conditions, the presence of water is inherent to the protodeboronation mechanism.[1]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: You can monitor the progress of your reaction and detect protodeboronation using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Compare the reaction mixture to a standard of benzimidazole.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Look for the mass of benzimidazole in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of signals corresponding to benzimidazole in the 1H or 13C NMR spectrum of your crude product is a clear indication of protodeboronation.
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, using derivatives of the boronic acid can significantly suppress protodeboronation.[1] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions.[5] Highly effective options include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable solids that slowly hydrolyze to release the boronic acid, keeping its concentration low and minimizing side reactions.[1][5]
-
Organotrifluoroborates (R-BF3K): These salts also offer enhanced stability and release the boronic acid in situ.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of desired product; significant amount of benzimidazole detected. | Protodeboronation is outcompeting the desired reaction. | 1. Modify Reaction pH: Adjust the pH of the reaction mixture. For basic heteroaromatic boronic acids, moving away from neutral pH can decrease the concentration of the reactive zwitterionic species.[1][3] 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to decrease the rate of protodeboronation.[4] 3. Change Solvent System: Consider using a different solvent. For example, in some copper-mediated fluorination reactions, switching to t-BuOH as a solvent has been shown to minimize protodeboronation.[4] 4. Use a More Active Catalyst: A more efficient catalyst system can increase the rate of the desired coupling reaction, thereby outcompeting the slower protodeboronation pathway.[1] |
| Inconsistent reaction yields. | The stability of the this compound starting material may be poor, leading to varying purity. | 1. Use a Stabilized Boronic Acid Derivative: Employ an air-stable MIDA boronate or an organotrifluoroborate salt of the benzimidazole core.[1][5] 2. Proper Storage: Store the boronic acid under an inert atmosphere (argon or nitrogen) at low temperatures to minimize degradation over time. |
| Reaction fails with electron-deficient coupling partners. | The desired cross-coupling is slow, allowing more time for protodeboronation to occur. | 1. Optimize Ligand and Catalyst: Screen different palladium catalysts and ligands to find a system that promotes faster oxidative addition and reductive elimination.[6] 2. Consider Additives: Metal additives, such as silver or copper, can sometimes accelerate cross-coupling reactions.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for Suzuki-Miyaura coupling reactions using this compound, with an emphasis on minimizing protodeboronation.
-
Reagent Preparation:
-
Ensure all solvents are degassed by bubbling with argon or nitrogen for at least 30 minutes.[6]
-
If using this compound, use it as fresh as possible or from a properly stored batch.
-
Alternatively, use the corresponding MIDA boronate or trifluoroborate salt (1.1 equivalents).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equivalent), this compound (or its derivative, 1.1 equivalents), and a suitable base (e.g., K₃PO₄, 2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
-
Reaction Execution:
-
Heat the reaction mixture to the lowest effective temperature (e.g., start at 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Products from (1H-Benzo[d]imidazol-5-yl)boronic acid Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of products derived from coupling reactions involving (1H-Benzo[d]imidazol-5-yl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the purification of benzimidazole derivatives synthesized via cross-coupling reactions.
Issue 1: Persistent Palladium Contamination in the Final Product
Question: My purified product still shows significant palladium content. How can I effectively remove the palladium catalyst?
Answer: Palladium removal is a critical step, especially for compounds intended for pharmaceutical applications.[1][2] Several methods can be employed, and the choice depends on whether the catalyst is homogeneous or heterogeneous.
-
For Heterogeneous Catalysts (e.g., Pd on carbon):
-
Filtration through Celite: This is the most straightforward method. After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This will physically remove the solid-supported catalyst.[3]
-
-
For Homogeneous Catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄):
-
Palladium Scavengers: These are solid-supported reagents with functional groups that chelate to the palladium, allowing it to be filtered off.[1][4] Thiol-based scavengers are particularly effective.[5] The choice of scavenger can be influenced by the solvent and the nature of your product.[1]
-
Activated Carbon Treatment: Adding activated carbon to a solution of your crude product can effectively adsorb residual palladium.[4][6] The carbon is then removed by filtration through Celite. Be aware that product loss can occur due to non-specific binding.[4]
-
Crystallization: In many cases, residual palladium can be removed during the crystallization process as it remains in the mother liquor. Multiple recrystallizations may be necessary to achieve the desired purity.
-
dot
Caption: Workflow for Palladium Removal.
Issue 2: Difficulty Separating the Desired Product from Homocoupling Byproducts
Question: My reaction produces a significant amount of the boronic acid homocoupling byproduct, which is difficult to separate from my desired product. What can I do?
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, especially in the presence of oxygen.[7][8]
-
Prevention during Reaction:
-
Purification Strategies:
-
Column Chromatography: Careful optimization of the mobile phase is key. A shallow gradient elution, slowly increasing the polarity, can often resolve compounds with similar polarities.[9] Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the best separation conditions.
-
Crystallization: If your product is a solid, fractional crystallization can be an effective purification method. The homocoupling byproduct may have different solubility properties, allowing for selective crystallization of your desired compound.
-
dot
Caption: Separation of Homocoupling Byproducts.
Issue 3: The Product is Highly Polar and Streaks on Silica Gel Column
Question: My benzimidazole product is very polar and streaks badly on the silica gel column, leading to poor separation. How can I improve this?
Answer: The basic nature of the benzimidazole nucleus can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor resolution.
-
Mobile Phase Modification:
-
Add a Basic Modifier: Adding a small amount of a base like triethylamine (TEA) or ammonium hydroxide to your eluent (typically 0.1-2%) can neutralize the acidic sites on the silica gel, improving the peak shape of basic compounds.
-
-
Alternative Stationary Phases:
-
Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds. It is available in neutral, acidic, and basic forms.
-
Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase (e.g., C18) is nonpolar, and a polar mobile phase is used. This is often an excellent method for purifying polar compounds.
-
dot
Caption: Troubleshooting Polar Compound Purification.
Data Presentation
Table 1: Comparison of Purification Techniques for a Model Benzimidazole Derivative
| Purification Method | Typical Recovery (%) | Final Purity (%) | Key Advantages | Key Disadvantages |
| Normal-Phase Chromatography | 70-90 | >98 | Good for separating less polar impurities. | Can have issues with highly polar compounds (streaking). |
| Reverse-Phase HPLC | 60-85 | >99 | Excellent for purifying polar compounds. | Requires specialized equipment; solvent removal can be tedious. |
| Crystallization | 50-80 | >99 | Can provide very high purity in a single step. | Product may not crystallize easily; can have lower recovery. |
| Acid-Base Extraction | 80-95 | 90-98 | Good for removing non-basic/non-acidic impurities. | Purity may not be as high as other methods. |
Table 2: Efficiency of Palladium Scavenger Resins
| Scavenger Type | Typical Loading | Conditions | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Thiol-based Silica Gel | 5-10 wt% | Room Temp, 2-4h | 200 | <5 | >97.5 |
| Amine-based Polystyrene | 10-20 wt% | 50 °C, 4-6h | 200 | <10 | >95 |
| Activated Carbon | 10 wt% | Room Temp, 1-2h | 200 | <20 | >90 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Normal Phase)
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow it to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). If the compound is basic, add 0.5-1% triethylamine to the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution to remove the activated carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic benzimidazole product will move into the aqueous layer as its protonated salt.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.
-
Basification: Basify the aqueous layer with a dilute base (e.g., 1M NaOH) until the benzimidazole product precipitates out.
-
Extraction of Product: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.[6]
References
Catalyst and ligand selection for challenging Suzuki couplings with benzimidazoles.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in challenging Suzuki-Miyaura cross-coupling reactions involving benzimidazole derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of benzimidazoles, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing a low or no yield in my Suzuki coupling reaction with a benzimidazole substrate. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings involving benzimidazoles can stem from several factors, often related to the inherent nature of these nitrogen-rich heterocycles. Here are the initial checks to perform:
-
Catalyst Inhibition: Benzimidazoles, particularly unprotected ones, can coordinate to the palladium center and inhibit the catalyst.[1][2] This is a primary cause of low reactivity.
-
Solution: Consider N-protection of the benzimidazole to prevent coordination. If the unprotected form is necessary, using a higher catalyst loading or specific ligand systems designed for heteroaromatic substrates may be required.[1]
-
-
Reagent Quality: The purity and stability of your reagents are critical.
-
Aryl Halide/Triflate: Ensure the halide or triflate is pure and has not degraded. The reactivity order is generally I > Br > OTf >> Cl.[3] Aryl chlorides are particularly challenging and often necessitate specialized catalyst systems.[4]
-
Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4] This is a significant side reaction that consumes the coupling partner. Using fresh, high-purity boronic acid is essential.[5] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) to mitigate this issue.[3]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[3] Phosphine ligands are particularly prone to oxidation.[3] Using fresh and properly stored catalyst and ligand is crucial.
-
-
Reaction Conditions:
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the palladium catalyst.[3] Ensure your reaction is set up under a thoroughly inert atmosphere (e.g., by evacuating and backfilling with argon or nitrogen multiple times).[3][6]
-
Solvent and Base: Use anhydrous and degassed solvents.[3] The choice of base is also critical and can be empirical; common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[7][8]
-
Q2: I am seeing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of my benzimidazole halide. How can I minimize these?
A2: The formation of byproducts is a common challenge. Here’s how to address them:
-
Homocoupling: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen.
-
Dehalogenation (or Protodeboronation): Dehalogenation of the aryl halide and protodeboronation of the boronic acid are common side reactions.[10]
-
Solution for Protodeboronation: As mentioned, using more stable boronate esters can help.[3] Shorter reaction times and lower temperatures may also reduce the extent of this side reaction.[3]
-
Solution for Dehalogenation: This can occur via a competing reaction pathway. Optimizing the catalyst, ligand, and base combination can help favor the desired cross-coupling.
-
Q3: Which catalyst and ligand system is recommended for the Suzuki coupling of benzimidazoles?
A3: The choice of catalyst and ligand is highly dependent on the specific benzimidazole substrate and coupling partner. For challenging couplings with nitrogen-containing heterocycles, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective.[11][12][13][14]
-
Recommended Ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand has shown excellent results in the coupling of benzimidazoles, providing good yields where other ligands fail.[1][15]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective Buchwald ligand for challenging couplings, including those with heteroaryl chlorides.[1][14]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Also demonstrates good performance in couplings with nitrogen-containing heterocycles.[1]
-
-
Palladium Source:
-
Palladium(II) Acetate (Pd(OAc)₂): A common and effective palladium source used in conjunction with a phosphine ligand.[8]
-
Palladium Precatalysts: Buchwald's G2, G3, and G4 precatalysts are air- and moisture-stable and often show improved reactivity, allowing for lower catalyst loadings and milder reaction conditions.[1][12] For instance, the SPhos precatalyst (P2) has been used successfully for the coupling of 2-chlorobenzimidazoles.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the phosphine ligand in the Suzuki coupling reaction?
A1: The phosphine ligand plays several crucial roles in the catalytic cycle:
-
It stabilizes the palladium(0) species, keeping it soluble and preventing its precipitation as palladium black.[16]
-
It influences the electronic properties of the palladium center, which in turn affects the rates of oxidative addition and reductive elimination.[16]
-
The steric bulk of the ligand promotes the reductive elimination step, which is often the rate-limiting step, and helps to create a coordinatively unsaturated species that is necessary for the reaction to proceed.[11][16]
Q2: Why is the choice of base important, and how do I select the right one?
A2: The base is essential for the activation of the organoboron species, facilitating the transmetalation step.[17] The choice of base can significantly impact the reaction yield. Weaker bases like carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used.[7][8] The optimal base is often substrate-dependent and may require screening. For base-sensitive functional groups, milder bases like potassium fluoride (KF) can sometimes be employed.
Q3: Can I perform a Suzuki coupling on an N-unprotected benzimidazole?
A3: Yes, it is possible, but it is often more challenging. The acidic N-H proton and the basic imine-type nitrogen of the benzimidazole can interfere with the catalytic cycle.[1] Successful couplings of unprotected benzimidazoles have been reported, often requiring higher catalyst loadings, specific ligands like SPhos or XPhos, and carefully optimized reaction conditions.[1] If feasible, N-protection is a good strategy to improve reaction outcomes.
Q4: My reaction is sluggish. Should I increase the temperature?
A4: Increasing the temperature can increase the reaction rate, but it can also promote side reactions like protodeboronation.[3] Before increasing the temperature, ensure that other parameters such as the catalyst system, base, and solvent are optimized. If you do increase the temperature, monitor the reaction closely for the formation of byproducts.
Data Presentation
Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of 3-Chloroindazole (a related N-heterocycle)
| Entry | Palladium Source | Ligand | Conversion (%) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | 75 | 56 |
| 2 | Pd₂(dba)₃ | SPhos | 71 | 52 |
| 3 | Pd₂(dba)₃ | RuPhos | 59 | 40 |
| 4 | Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| 5 | Pd₂(dba)₃ | none | <5 | 0 |
| 6 | Pd(OAc)₂ | XPhos | 68 | 49 |
| 7 | Pd(OAc)₂ | SPhos | 65 | 47 |
| 8 | P1 (XPhos precatalyst) | - | 87 | 69 |
| 9 | P2 (SPhos precatalyst) | - | 97 | 80 |
Data adapted from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[1]
Table 2: Representative Conditions for Suzuki Coupling with 2-Bromo-Substituted Benzimidazoles
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%)* |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~85-95 |
| 2 | P1 Precatalyst | - | K₃PO₄ | Dioxane/H₂O | 100 | ~90 |
| 3 | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 80 | ~75-85 |
| 4 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~60-70 |
*Yields are approximate and based on analogous reactions reported in the literature.[8]
Experimental Protocols
General Procedure for Suzuki Coupling of a 2-Halobenzimidazole with an Arylboronic Acid
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add the 2-halobenzimidazole (1.0 equiv), the arylboronic acid (1.5 - 2.0 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[8]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3][18]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).[8] If using a precatalyst, add it at this stage.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[3][8]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[3]
Visualizations
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. youtube.com [youtube.com]
Technical Support Center: (1H-Benzo[d]imidazol-5-yl)boronic acid in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (1H-Benzo[d]imidazol-5-yl)boronic acid in chemical reactions, particularly the Suzuki-Miyaura cross-coupling.
Common Side Reactions and How to Avoid Them
When using this compound, two primary side reactions can occur, leading to reduced yield of the desired product and complicating purification: Protodeboronation and Homo-coupling . Understanding and mitigating these side reactions is crucial for successful synthesis.
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This results in the formation of benzimidazole as a byproduct. This reaction is often catalyzed by residual palladium(II) species, acid or base, and the presence of water.[1]
Homo-coupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical bi-benzimidazole. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2][3]
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of benzimidazole in my reaction mixture. What is the likely cause and how can I prevent it?
A1: The formation of benzimidazole is a classic sign of protodeboronation. This side reaction is highly dependent on the reaction conditions.[1] Here are the primary causes and solutions:
-
Presence of Water: Excess water can serve as a proton source. While some Suzuki-Miyaura reactions benefit from a small amount of water, too much can be detrimental.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If a co-solvent system is necessary, minimize the amount of water.
-
-
Inappropriate Base: Strong bases and high temperatures can accelerate protodeboronation.
-
Solution: Screen milder bases such as K₃PO₄ or Cs₂CO₃. Lowering the reaction temperature can also be beneficial.
-
-
Inefficient Catalysis: A slow catalytic cycle leaves the boronic acid exposed to the reaction conditions for longer, increasing the likelihood of protodeboronation.
-
Solution: Optimize the catalyst and ligand system. Using more active catalysts, such as Buchwald-type precatalysts, can accelerate the desired cross-coupling reaction over the side reaction.
-
Q2: My desired product is contaminated with a high-molecular-weight impurity that I suspect is the homo-coupled product. How can I minimize its formation?
A2: The formation of a bi-benzimidazole impurity points to homo-coupling of the boronic acid. This is typically caused by:
-
Oxygen in the Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homo-coupling.[2][3]
-
Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
-
Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can directly participate in homo-coupling before being reduced to the active Pd(0) species.
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or ensure efficient in situ reduction of the Pd(II) precatalyst. The addition of a mild reducing agent can sometimes suppress homo-coupling.
-
Q3: I am struggling with low yields even after addressing protodeboronation and homo-coupling. What other factors should I consider?
A3: Low yields can also be attributed to the stability and purity of the this compound itself.
-
Boronic Acid Instability: Boronic acids can dehydrate to form cyclic anhydrides (boroxines), which can have different reactivity.
-
Solution: Use freshly purchased or properly stored boronic acid. You can also consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, which can be used directly in the coupling reaction. These derivatives often exhibit a slow release of the boronic acid, minimizing side reactions.[1]
-
-
Inhibition of the Catalyst: The nitrogen atoms in the benzimidazole ring can coordinate to the palladium catalyst, potentially inhibiting its activity.
-
Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can often overcome catalyst inhibition and promote efficient coupling.
-
Troubleshooting Guide
If you are encountering issues with your reaction, follow this logical workflow to diagnose and solve the problem.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for side reactions.
Quantitative Data on Side Reactions
While specific quantitative data for this compound is not extensively published, the following tables provide illustrative data based on studies of structurally related heteroaromatic boronic acids in Suzuki-Miyaura coupling reactions. These tables demonstrate the impact of reaction parameters on the yield of the desired product versus the formation of side products.
Table 1: Effect of Base and Temperature on Protodeboronation
| Entry | Aryl Halide | Boronic Acid Derivative | Base | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Product Yield (%) |
| 1 | 4-Bromoanisole | Heteroaryl Boronic Acid | K₂CO₃ | 100 | 65 | 25 |
| 2 | 4-Bromoanisole | Heteroaryl Boronic Acid | K₃PO₄ | 80 | 85 | 10 |
| 3 | 4-Bromoanisole | Heteroaryl Boronic Acid | Cs₂CO₃ | 80 | 92 | <5 |
| 4 | 4-Bromoanisole | Heteroaryl Boronic Acid Pinacol Ester | K₃PO₄ | 100 | 95 | <2 |
Disclaimer: Yields are representative and based on studies of similar heteroaromatic boronic acids.
Table 2: Influence of Reaction Atmosphere on Homo-coupling
| Entry | Aryl Halide | Boronic Acid | Atmosphere | Desired Product Yield (%) | Homo-coupling Product Yield (%) |
| 1 | 4-Chlorotoluene | Heteroaryl Boronic Acid | Air | 50 | 30 |
| 2 | 4-Chlorotoluene | Heteroaryl Boronic Acid | Nitrogen | 80 | 10 |
| 3 | 4-Chlorotoluene | Heteroaryl Boronic Acid | Argon (degassed) | 95 | <2 |
Disclaimer: Yields are representative and based on studies of similar heteroaromatic boronic acids.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be required for specific substrates.
General Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, THF, or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and the base.
-
In a separate vial, weigh the palladium precatalyst and ligand, and add them to the Schlenk flask.
-
Add the anhydrous, degassed solvent to the flask via syringe.
-
Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of Benzimidazole Derivatives
Purification of the final benzimidazole product can sometimes be challenging due to the polarity of the benzimidazole moiety and the potential for closely eluting byproducts.
Standard Purification:
-
Column Chromatography: Silica gel is the standard stationary phase. A gradient elution is often effective, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
Troubleshooting Purification:
-
Streaking on TLC/Column: The basic nitrogen atoms of the benzimidazole can interact with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%), can often resolve this issue.
-
Removal of Boronic Acid-Related Impurities: Unreacted boronic acid and its byproducts can sometimes be difficult to separate. A helpful technique is to perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) during the workup to remove acidic boronic acid species. Alternatively, a "catch and release" purification using a boronic acid scavenger resin can be employed.
References
Impact of base and solvent on (1H-Benzo[d]imidazol-5-yl)boronic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1H-Benzo[d]imidazol-5-yl)boronic acid. The following information addresses common issues related to the impact of bases and solvents on its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low or no yield in Suzuki-Miyaura reactions involving N-heterocyclic boronic acids like this compound can stem from several factors. The most critical to assess are:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to the undesirable homocoupling of the boronic acid. It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]
-
Purity and Stability of Reagents: Verify the purity of both the aryl halide and the this compound. Boronic acids can degrade over time, primarily through protodeboronation.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is highly interdependent and crucial for success. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials or products.[1] The benzimidazole moiety itself can act as a ligand and inhibit the catalyst, making the selection of appropriate conditions even more critical.[2]
Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?
A2: Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common side reaction, especially with electron-rich or heterocyclic boronic acids.[1][3] To minimize this:
-
Use Anhydrous Conditions: Water is a primary proton source for this side reaction. Employing dry solvents and reagents can significantly reduce its occurrence.[1][3]
-
Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to weaker bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1][3]
-
Lower the Reaction Temperature: If the desired coupling reaction can proceed at a lower temperature, doing so can help minimize the rate of protodeboronation.[3]
-
Use a Protected Boronic Acid Derivative: Employing a corresponding boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can provide a "slow-release" of the active boronic acid, keeping its concentration low and thus minimizing decomposition.
Q3: How does the choice of base specifically affect the reactivity of this compound in Suzuki-Miyaura coupling?
A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily undergoes transmetalation with the palladium complex.[4][5][6] For N-heterocyclic boronic acids, the basicity of the reaction medium is particularly important as the nitrogen atoms in the benzimidazole ring can coordinate to the palladium center and inhibit catalysis. The choice of base can influence the reaction's selectivity and efficiency. Inorganic bases are generally superior to organic bases for this type of reaction.[7]
Q4: Which solvent systems are recommended for Suzuki-Miyaura reactions involving this compound?
A4: The choice of solvent can significantly impact reaction outcomes. Common solvent systems for Suzuki-Miyaura couplings of N-heterocyclic compounds include:
-
Dioxane/Water mixtures: This is a widely used and often effective solvent system. The presence of water can be beneficial as it can increase the concentration of the hydrophilic boronate species, facilitating transmetalation.[8] A 2:1 or 4:1 ratio of dioxane to water is a good starting point.[8][9]
-
Toluene/Water or DMF/Water mixtures: These are also viable options and have been used successfully in similar reactions.[2][10]
-
Anhydrous Solvents: In cases where protodeboronation is a significant issue, switching to anhydrous solvents like dioxane or THF may be necessary.[11]
The optimal solvent system will depend on the specific substrates and other reaction conditions and should be determined through screening.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Inactive catalyst; Presence of oxygen; Impure or degraded reagents; Inappropriate base or solvent. | Use a fresh, active palladium catalyst.[1] Ensure the reaction is thoroughly degassed and run under an inert atmosphere.[1] Verify the purity of starting materials.[1] Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/H₂O, THF/H₂O).[2][8] |
| Significant Protodeboronation | Presence of water; Use of a strong base; High reaction temperature. | Use anhydrous solvents and reagents.[1][3] Switch to a milder base such as KF or K₂CO₃.[1][3] Lower the reaction temperature.[3] Consider using a protected boronic acid derivative.[3] |
| Formation of Homocoupling Byproducts | Presence of oxygen; High concentration of Pd(II) species. | Thoroughly deoxygenate the reaction mixture.[1] Use an efficient Pd(0) catalyst system.[1] Add the boronic acid slowly to the reaction mixture. |
| Inconsistent Reactivity or Solubility | Formation of boroxine (cyclic anhydride of the boronic acid). | While boroxines can sometimes be competent coupling partners, ensuring consistent water content can help maintain the boronic acid form.[3] |
| Reaction Stalls Before Completion | Catalyst inhibition by the benzimidazole nitrogen. | Use a higher catalyst loading. Experiment with different ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), which can stabilize the catalyst and promote the reaction.[2][9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
Reagents:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a precatalyst like P1 or P2) (1-5 mol%)[9]
-
Ligand (if using a separate palladium source, e.g., SPhos) (2-10 mol%)[2]
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)[9]
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), this compound (2.0 equiv), and the base (2.0 equiv).[2]
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and, if necessary, the ligand, and add them to the reaction flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water per 1.0 mmol of aryl halide) to the flask.[9]
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 15-20 minutes.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).[2][9] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzimidazole Derivatives
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 |
| 2 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 |
| 3 | 3-Chloroindazole | 5-Indoleboronic acid | P2 (SPhos precatalyst) (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90 |
| 4 | 2-Chlorobenzimidazole | Phenylboronic acid | P2 (SPhos precatalyst) (3.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 85 |
Data is based on analogous reactions with similar substrates and serves as a representative guide.[2][9]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Stability issues of benzimidazole boronic acids in solution.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of benzimidazole boronic acids in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for benzimidazole boronic acids in solution?
A1: Benzimidazole boronic acids are susceptible to two main degradation pathways in solution:
-
Oxidative Degradation: The boronic acid moiety can be oxidized, leading to the cleavage of the carbon-boron bond and the formation of the corresponding benzimidazole alcohol and boric acid. This is often a major degradation pathway, especially in the presence of oxidizing agents or even dissolved oxygen.[1]
-
Hydrolytic Degradation (Protodeboronation): The carbon-boron bond can be cleaved by water, replacing the boronic acid group with a hydrogen atom. This process is influenced by pH and the electronic properties of the benzimidazole ring.
Q2: How does pH affect the stability of benzimidazole boronic acids?
A2: The pH of the solution plays a critical role in the stability of benzimidazole boronic acids. Generally, these compounds exhibit a pH-dependent stability profile. While specific data for a wide range of benzimidazole boronic acids is limited, studies on related aryl boronic acids suggest that stability is often lowest at both highly acidic and highly basic pH values. Maximum stability for some boronic acids has been observed in the slightly acidic to neutral pH range (pH 4-6).[2]
Q3: What is the impact of temperature and light on the stability of these compounds?
A3: Both temperature and light can accelerate the degradation of benzimidazole derivatives.[3][4]
-
Temperature: Elevated temperatures generally increase the rate of both oxidative and hydrolytic degradation. For long-term storage, it is advisable to keep solutions at low temperatures (-20°C or -80°C).[5]
-
Light: Many benzimidazole compounds are photosensitive and can degrade upon exposure to UV or even visible light.[3][4] It is crucial to protect solutions from light by using amber vials or by working in a dark environment.
Q4: Are there any strategies to improve the stability of benzimidazole boronic acids in solution?
A4: Yes, several strategies can be employed to enhance stability:
-
Use of Protecting Groups: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can significantly improve stability during storage and in certain reaction conditions. These protecting groups can often be removed in situ when the boronic acid is needed.
-
Aprotic Solvents: Whenever possible, using anhydrous aprotic solvents can minimize hydrolytic degradation.
-
Control of pH: Maintaining the pH of aqueous solutions within the optimal stability range for the specific compound is crucial.
-
Inert Atmosphere: To prevent oxidation, solutions can be degassed and stored under an inert atmosphere (e.g., nitrogen or argon).
-
Freshly Prepared Solutions: For critical applications, it is always best to use freshly prepared solutions of benzimidazole boronic acids.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, purification, storage, and use of benzimidazole boronic acids in solution.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield during synthesis | Incomplete reaction; Degradation of the product under reaction conditions; Poor quality of starting materials. | Monitor the reaction progress by TLC or LC-MS. Optimize reaction time and temperature. Use purified reagents and anhydrous solvents. Consider using a milder base or catalyst. |
| Difficulty in purification | Co-elution of impurities; On-column degradation during chromatography. | Use a different stationary phase or mobile phase system for chromatography. Consider alternative purification methods like crystallization or precipitation. For HPLC, use a mobile phase with a pH that favors the stability of the compound. |
| Precipitation of the compound from solution | Low solubility in the chosen solvent; Change in pH or temperature affecting solubility. | Determine the solubility in a range of solvents to find a suitable one. Use a co-solvent system to improve solubility. Control the pH and temperature of the solution. |
| Inconsistent results in biological assays | Degradation of the compound in the assay buffer; Interaction with assay components. | Prepare fresh stock solutions before each experiment. Assess the stability of the compound in the specific assay buffer and timeframe. Run control experiments to check for interactions with other assay components. |
| Formation of unknown peaks in chromatograms over time | Degradation of the benzimidazole boronic acid. | Identify the degradation products using techniques like LC-MS. Refer to the degradation pathways to understand the mechanism. Implement stabilization strategies as mentioned in the FAQs. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7][8][9]
-
Preparation of Stock Solution: Prepare a stock solution of the benzimidazole boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature or heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period. Also, reflux the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to a UV lamp (254 nm) and a visible light source for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[10][11]
-
Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic acid in water or an appropriate buffer (e.g., phosphate buffer) to control the pH.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Initial Gradient: Begin with a broad gradient to elute all components, for example, 5% to 95% B over 20-30 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity. A common wavelength for benzimidazole derivatives is around 254 nm.[12]
-
Method Optimization:
-
Inject the mixture of the non-degraded drug and the samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase composition, and pH to achieve adequate separation between the parent drug and all degradation products.
-
Ensure that the main peak is spectrally pure in the presence of its degradants.
-
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Studies of a Representative Benzimidazole Carbamate Derivative (Flubendazole) [12]
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | No. of Degradation Products |
| Acidic | 0.1 N HCl | 24 h | 80°C | ~15% | 2 |
| 1 N HCl | 2 h | 80°C | ~30% | 2 | |
| Basic | 0.1 N NaOH | 2 h | 80°C | ~25% | 3 |
| 1 N NaOH | 1 h | 80°C | ~50% | 3 | |
| Neutral | Water | 24 h | 80°C | ~10% | 1 |
| Oxidative | 3% H₂O₂ | 24 h | Room Temp | ~20% | 2 |
| 30% H₂O₂ | 2 h | Room Temp | ~40% | 2 | |
| Thermal | Solid | 48 h | 100°C | ~5% | 1 |
| Photolytic | UV light (254 nm) | 48 h | Room Temp | ~30% | 2 |
Note: This data is for Flubendazole, a benzimidazole carbamate, and is intended to be representative. The actual degradation of specific benzimidazole boronic acids may vary.
Visualizations
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijsdr.org [ijsdr.org]
- 12. researchgate.net [researchgate.net]
Improving the solubility of (1H-Benzo[d]imidazol-5-yl)boronic acid for reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address solubility challenges encountered when using (1H-Benzo[d]imidazol-5-yl)boronic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional molecule containing a benzimidazole core and a boronic acid group. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents with diverse biological activities, including anticancer and antimicrobial properties.[1][2] The boronic acid moiety makes it a key reagent in synthetic organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][3] This allows for the introduction of various aryl and heteroaryl substituents onto the benzimidazole core, which is crucial for developing new drug candidates.[1]
Q2: Why is the solubility of this compound often poor?
The poor solubility of many boronic acids, including this benzimidazole derivative, can be attributed to several factors:
-
Amphiphilic Character: The molecule possesses both a polar, hydrogen-bonding benzimidazole-boronic acid portion and a nonpolar aromatic ring system, making it difficult to dissolve well in either purely polar or nonpolar solvents.[4]
-
Crystalline Structure: Like many crystalline solids, a significant amount of energy is required to break down the crystal lattice, contributing to low solubility.[5]
-
Oligomerization: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. These boroxines are often less soluble than the corresponding monomeric boronic acid. This equilibrium can be influenced by the solvent and the presence of water.[3][6]
Q3: What are the general strategies to improve the solubility of this compound for reactions?
The most common strategies involve modifying the reaction medium or the compound itself. These include:
-
pH Adjustment: In aqueous or protic media, increasing the pH deprotonates the boronic acid (a Lewis acid) to form a more soluble anionic tetrahedral boronate species.[7][8]
-
Co-solvent Systems: Using a mixture of solvents can significantly enhance solubility. For instance, in Suzuki couplings, a common system is a mixture of an organic solvent (like dioxane or toluene) with water.[3][5] Polar aprotic solvents like DMF or DMSO can also be effective co-solvents.[5]
-
Heating: The solubility of most boronic acids increases with temperature.[5] Gentle heating of the reaction mixture can help dissolve the reagent.
-
Conversion to Boronic Esters: Converting the boronic acid to an ester, such as a pinacol ester, can improve its stability and solubility in organic solvents.[3][9][10] Boronic esters readily dissolve in apolar solvents and do not form oligomers.[11]
Troubleshooting Guide
Issue 1: My this compound is not dissolving in the primary reaction solvent (e.g., toluene, dioxane).
-
Solution Workflow:
Caption: Troubleshooting workflow for solubility issues.
Issue 2: I am performing a Suzuki-Miyaura coupling, and adding a base to improve solubility seems to be inhibiting the reaction.
-
Explanation and Solution: Nitrogen-rich heterocycles like benzimidazole can act as ligands and coordinate to the palladium catalyst, potentially inhibiting its activity.[1][12]
-
Choice of Base: The base is a critical component of the Suzuki reaction, required for the transmetalation step.[3] However, a very strong base might cause undesired side reactions. Moderate bases like K₃PO₄ or Cs₂CO₃ are often effective.[1]
-
Ligand Selection: Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes mitigate catalyst inhibition by promoting the desired catalytic cycle over catalyst deactivation by the substrate.[1][12]
-
Slow Addition: Try adding the base slowly to the reaction mixture after the other components have been combined.
-
Issue 3: The boronic acid dissolves upon heating but crashes out of solution when cooled to room temperature for analysis or work-up.
-
Explanation and Solution: This indicates that the compound is supersaturated at higher temperatures and has low solubility at room temperature in that specific solvent system. For reaction monitoring (e.g., by TLC or LC-MS), take an aliquot of the hot, homogenous reaction mixture and immediately dilute it with a good solvent (like methanol or DMSO) to prevent precipitation before analysis. For the work-up, the precipitation can sometimes be used to your advantage for initial purification, but if the product is soluble, you may need to perform the initial quenching and extraction steps quickly while the mixture is still warm.
Data Presentation
Table 1: General Solubility of Phenylboronic Acid in Common Organic Solvents (as a model)
| Solvent | Type | General Solubility | Reference |
| Dipropyl ether | Ether | High | [9][10] |
| Acetone | Ketone | High | [9][10] |
| Chloroform | Chloroalkane | Moderate | [9][10] |
| Methylcyclohexane | Hydrocarbon | Very Low | [9][10] |
| Dioxane / Water | Mixture | Commonly Used | [1][5] |
| Toluene / Water | Mixture | Commonly Used | [3][5] |
| DMF, DMSO | Polar Aprotic | Often effective as co-solvents | [5] |
Note: This data is for phenylboronic acid and serves as a general guideline. Empirical testing is required for this compound.
Key Experimental Protocols
Protocol 1: Improving Solubility with a Co-Solvent System
This protocol is suitable for reactions in primarily organic media, such as Suzuki-Miyaura couplings.
-
Initial Setup: In a reaction vessel, combine this compound, your reaction partner (e.g., an aryl halide), the palladium catalyst, and the ligand.
-
Solvent Addition: Add the primary organic solvent (e.g., dioxane, toluene).
-
Stirring: Begin stirring the mixture at room temperature. Observe for dissolution.
-
Co-solvent Addition: If the boronic acid has not fully dissolved, add a co-solvent (e.g., water, ethanol, DMF) in small increments (e.g., 5-10% of the total planned volume).
-
Observation: Stir and gently warm the mixture if necessary. Continue adding the co-solvent until a homogenous solution is achieved.
-
Final Steps: Add the remaining reagents (e.g., base) and proceed with the reaction at the desired temperature.
Protocol 2: Improving Aqueous Solubility via pH Adjustment
This protocol is intended for reactions in aqueous or protic media where the formation of a boronate salt is beneficial.
-
Suspension: Suspend the this compound in the aqueous solvent system.
-
Base Addition: While stirring and monitoring the pH, slowly add a suitable aqueous base (e.g., 1M NaOH, K₂CO₃) dropwise.
-
Dissolution: Continue adding the base until the solid completely dissolves. The pH required will be above the pKa of the boronic acid.[5]
-
Caution: Ensure the chosen base and the final pH of the solution are compatible with all other reagents and the stability of your desired product.[5]
Protocol 3: General Suzuki-Miyaura Coupling with Solubility Considerations
This protocol provides a general starting point for coupling this compound. Optimization is highly recommended.
-
Vessel Preparation: To a dry reaction flask equipped with a stir bar and condenser, add this compound (1.5 - 2.0 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
[1]2. Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
[1]4. Solvent Addition: Add the degassed solvent system. A common starting point is a 4:1 to 5:1 mixture of dioxane and water. [1]If solubility is poor at room temperature, consider using a DMF/water or DME/water mixture.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
[1]6. Reaction: Heat the mixture to the desired reaction temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
[1]
Caption: General workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. US20030044840A1 - Preparation and uses of conjugated solid supports for boronic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of (1H-Benzo[d]imidazol-5-yl)boronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC-based monitoring of reactions involving (1H-Benzo[d]imidazol-5-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to monitor a reaction with this compound?
A good starting point for developing an HPLC method for this compound and related reaction components is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acidic modifier like formic or phosphoric acid.[1][2][3] UV detection is suitable due to the benzimidazole chromophore; a common wavelength to start with is 254 nm.[3][4]
Q2: I am observing significant peak tailing for my this compound peak. What are the possible causes and solutions?
Peak tailing for boronic acids is a common issue in reversed-phase HPLC.[3][4] The primary cause is often the interaction of the boronic acid group with residual silanol groups on the silica-based stationary phase.[5][6][7] Here are some solutions:
-
Lower the Mobile Phase pH: Adding an acid like formic acid or phosphoric acid to the mobile phase (to achieve a pH of 2-3) can suppress the ionization of the silanol groups, thereby reducing these secondary interactions.[7]
-
Use an End-Capped Column: Select a column that is "end-capped," a process that chemically derivatizes most of the residual silanol groups.
-
Select a Column with Low Silanol Activity: Modern columns are often designed with low silanol activity to minimize these unwanted interactions.[1]
-
Consider a Different Stationary Phase: A phenyl column could offer alternative selectivity through pi-pi interactions with the aromatic rings in your analyte.[4]
-
Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., to 20-50 mM) can sometimes improve peak shape.[7]
Q3: My boronic acid is not well-retained on the C18 column and elutes near the void volume. How can I increase its retention?
Poor retention of polar analytes like some boronic acids can be addressed by:
-
Decreasing the Organic Solvent Percentage: Reduce the amount of acetonitrile or methanol in your mobile phase.[3] Some stationary phases, like HSS T3, are designed to be compatible with highly aqueous mobile phases.[3]
-
Using a More Retentive Stationary Phase: Consider a column with a higher carbon load or a different chemistry, such as a phenyl or a polar-embedded phase, that might offer better retention for your specific molecule.[4]
-
Ensuring Low pH: At a low pH, the boronic acid will be in its neutral form, which generally leads to better retention on a reversed-phase column compared to its ionized state at higher pH.[3][4]
Q4: Can I use mass spectrometry (MS) for detection with this method?
Yes, MS detection is highly compatible with HPLC for the analysis of boronic acids.[2] If you plan to use MS detection, it is crucial to use a volatile mobile phase modifier. Replace phosphoric acid with formic acid or ammonium acetate.[1][2]
Q5: How should I prepare my samples for analysis?
Dissolve your reaction mixture in a solvent that is compatible with your mobile phase, ideally the mobile phase itself or a weaker solvent.[7] Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the column or HPLC system.
Experimental Protocol: Representative HPLC Method
This protocol describes a general-purpose reversed-phase HPLC method for monitoring the consumption of this compound in a reaction mixture.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
This compound standard.
-
Sample vials and syringe filters (0.45 µm).
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Further dilute to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
Reaction Sample: Dilute an aliquot of the reaction mixture with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a suitable concentration. Filter the diluted sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the prepared reaction sample.
-
Monitor the peak area of the this compound to determine its consumption over the course of the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols.[5][6] - Column overload. - Mismatch between sample solvent and mobile phase. | - Lower mobile phase pH (e.g., add 0.1% formic acid).[7] - Use a column with low silanol activity or an end-capped column.[1] - Reduce sample concentration or injection volume.[7] - Dissolve the sample in the initial mobile phase.[7] |
| Poor Resolution | - Inappropriate mobile phase composition. - Unsuitable column. - Gradient is too steep. | - Optimize the gradient slope (make it shallower). - Try a different organic modifier (e.g., methanol instead of acetonitrile).[3] - Test a column with different selectivity (e.g., a phenyl or polar-embedded column).[4] |
| Ghost Peaks | - Carryover from previous injections. - Contaminated mobile phase or system. | - Implement a needle wash with a strong solvent. - Run a blank gradient after each sample. - Prepare fresh mobile phase. |
| Irreproducible Retention Times | - Inadequate column equilibration. - Fluctuations in column temperature. - Pump malfunction or leaks. | - Ensure the column is fully equilibrated before each injection. - Use a column oven to maintain a constant temperature. - Check the HPLC system for leaks and perform pump maintenance. |
| On-column Hydrolysis (if using boronic esters) | - Interaction with active sites on the stationary phase.[8][9] - Acidic mobile phase.[8][9] | - Use a column with low silanol activity (e.g., XTerra MS C18).[8][9] - Avoid acidic modifiers in the mobile phase if hydrolysis is observed.[8][9] |
Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
References
- 1. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to (1H-Benzo[d]imidazol-5-yl)boronic Acid and Its Pinacol Ester in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly in the construction of biaryl and heteroaryl scaffolds common in pharmaceutical agents. The choice of the boron reagent is a critical parameter that can significantly impact the efficiency, reproducibility, and scalability of this reaction. This guide provides an objective comparison between (1H-Benzo[d]imidazol-5-yl)boronic acid and its pinacol ester derivative, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your synthetic needs.
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization via Suzuki coupling is of great interest.[1] The decision to use the free boronic acid or its pinacol ester hinges on a fundamental trade-off between reactivity and stability.
The Reactivity vs. Stability Trade-Off
Generally, boronic acids are more reactive in Suzuki couplings, which can lead to faster reaction times.[2][3][4] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[3] However, this comes at the cost of reduced stability. Boronic acids, especially those with heteroaromatic systems like benzimidazole, can be susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions.[2][4][5] This instability can affect their shelf-life and may lead to lower yields.[3]
Conversely, boronic acid pinacol esters offer significantly greater stability.[2][3][6] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[3][5][7] This stability is advantageous for multi-step syntheses and for applications in high-throughput screening where reagent robustness is paramount.[2] It is widely believed that many pinacol esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki coupling reactions, although direct transmetalation from the ester is also possible.[2][5]
Quantitative Performance Comparison
The following table summarizes the key differences in performance between this compound and its pinacol ester in Suzuki coupling reactions.
| Parameter | This compound | This compound pinacol ester |
| Reactivity | Generally higher, leading to faster reaction times.[2][4] | Generally lower, may require longer reaction times or higher temperatures.[8] |
| Stability | Lower; susceptible to oxidation and protodeboronation.[2][4][5] Can be challenging to store long-term. | High; often crystalline and stable for long-term storage.[2][3] |
| Handling | Can be more challenging due to instability and hygroscopic nature. | Easier to handle due to higher stability.[3] |
| Purification | Can be difficult to purify by column chromatography due to high polarity and potential decomposition on silica gel.[5] | Generally straightforward to purify by column chromatography.[5][6][7] |
| Yield | Can provide high yields in short reaction times, but can be compromised by decomposition.[3] | Often provides more reproducible and higher isolated yields in complex syntheses due to higher starting material purity.[3] |
| Typical Reaction Conditions | Milder conditions may be sufficient. | May require more forcing conditions (e.g., higher temperature). |
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of a generic aryl halide with both the boronic acid and its pinacol ester. Note that optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.[1]
Protocol 1: Suzuki Coupling with this compound
This protocol is a general method and may require optimization.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)[9]
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)[1]
-
Ligand (e.g., SPhos, 4-10 mol%)[1]
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv)[1]
-
Solvent (e.g., 1,4-dioxane/water mixture)[1]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add the aryl halide (1.0 mmol), this compound (2.0 mmol), and base (2.0 mmol).[1]
-
In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction flask.[1]
-
Add the solvent system (e.g., 4 mL of dioxane and 1 mL of water).[1]
-
Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.[1]
-
Extract the product with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling with this compound pinacol ester
Microwave irradiation can significantly reduce reaction times.[10]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF/water mixture)
-
Microwave reactor and vials
-
Ethyl acetate
-
Brine
Procedure:
-
To a microwave reactor vial, add the aryl halide (0.5 mmol), this compound pinacol ester (0.6 mmol), palladium catalyst (0.015 mmol), and base (1.0 mmol).
-
Add the degassed solvent mixture (e.g., 3 mL of DMF and 1 mL of water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).[10]
-
After the reaction, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Comparison
The choice between the boronic acid and its pinacol ester can also influence the overall experimental workflow, particularly regarding purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Bioactivity comparison of (1H-Benzo[d]imidazol-5-yl)boronic acid derivatives
A comparative analysis of the bioactivity of various (1H-Benzo[d]imidazol-5-yl)boronic acid derivatives reveals a class of compounds with significant potential across diverse therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition applications. The unique structural characteristics of the benzimidazole nucleus, combined with the versatile reactivity of the boronic acid moiety, allow for the development of targeted therapeutic agents. This guide provides a comparative overview of the bioactivity of selected derivatives, supported by experimental data and detailed methodologies.
Bioactivity Comparison of Selected Derivatives
The bioactivity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring system. The following table summarizes the quantitative bioactivity data for a selection of these compounds against various biological targets.
| Compound ID | Derivative Structure/Substitution | Bioactivity | Target/Organism | Quantitative Data | Reference |
| Derivative A | Phenylboronic acid-substituted benzimidazole | Antimicrobial | Staphylococcus aureus | Inhibition zone: 7-13 mm | |
| Antimicrobial | Escherichia coli | Inhibition zone: 7-13 mm | [1] | ||
| Antifungal | Candida albicans | Inhibition zone: 7-13 mm | [1] | ||
| Antifungal | Aspergillus brasiliensis | Inhibition zone: 7-13 mm | [1] | ||
| Derivative B | 1H-benzo[d]imidazole with 3,4-diethoxy substitution at the phenyl end (11a) | Anticancer | Panel of 60 human cancer cell lines | GI50: 0.16 to 3.6 µM | |
| Derivative C | 1H-benzo[d]imidazole with 4-ethoxy substitution at the phenyl end (12a) | Anticancer | Panel of 60 human cancer cell lines | GI50: 0.16 to 3.6 µM | [2] |
| Derivative D | 1H-benzo[d]imidazole with 4-ethoxy substitution and different alkyl chain at piperazine end (12b) | Anticancer | Panel of 60 human cancer cell lines | GI50: 0.16 to 3.6 µM | [2] |
| Enzyme Inhibition | Human Topoisomerase I | 50% inhibition at 16 µM | [2] | ||
| Derivative E | 5-R-1H-benzo[d]imidazole-2-thiol (1a) | Ophthalmic Hypotensive | Normotensive rats | 31.37% reduction in ophthalmotonus | [3] |
| Ophthalmic Hypotensive | Rats with dexamethasone-induced glaucoma | 23.74% reduction in ophthalmotonus | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the comparison of this compound derivatives.
Antimicrobial Activity Screening (Disc Diffusion Method)
This method is utilized to assess the antimicrobial efficacy of the synthesized compounds against a panel of pathogenic microorganisms.
-
Preparation of Media and Inoculum: Nutrient agar plates are prepared under aseptic conditions to a thickness of 4-5 mm and allowed to solidify. The microbial inoculum is prepared and standardized to a specific turbidity.
-
Inoculation: The standardized microbial suspension is uniformly spread over the surface of the agar plates.
-
Application of Compounds: Sterile paper discs (typically 6 mm in diameter) are impregnated with known concentrations of the test compounds (e.g., 500µg and 1000µ g/disc ) dissolved in a suitable solvent like DMSO. A disc impregnated with the solvent alone serves as a negative control, while a standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1][4]
In Vitro Anticancer Activity Assay (NCI-60 Human Tumor Cell Line Screen)
This screening is employed to evaluate the potential of compounds to inhibit the growth of a panel of 60 different human cancer cell lines.
-
Cell Culture: The 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and exposed to the test compounds at a minimum of five different concentrations.
-
Incubation: The plates are incubated for a specified period, typically 48 hours.
-
Growth Inhibition Assay: After incubation, the cell viability is determined using a sulforhodamine B (SRB) protein assay. The absorbance is read on an automated plate reader.
-
Data Analysis: The percentage of growth is calculated at each drug concentration level. The GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from dose-response curves.[2]
Human Topoisomerase I DNA Relaxation Assay
This functional assay is used to identify compounds that inhibit the activity of human topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs.
-
Reaction Mixture Preparation: The reaction mixture contains supercoiled plasmid DNA, human topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.
-
Incubation: The reaction is incubated at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). A compound that inhibits topoisomerase I will result in a higher proportion of supercoiled DNA compared to the control reaction without the inhibitor. The concentration required to achieve 50% inhibition is determined.[2]
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental procedures can aid in understanding the mechanism of action and experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 4. ijpcbs.com [ijpcbs.com]
Validation of Kinase Inhibition by Compounds Synthesized from (1H-Benzo[d]imidazol-5-yl)boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinase inhibitors synthesized from the versatile starting material, (1H-Benzo[d]imidazol-5-yl)boronic acid. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the hinge region of protein kinases.[1] By employing synthetic strategies such as the Suzuki-Miyaura cross-coupling reaction, a diverse range of potent and selective kinase inhibitors can be developed.[2] This guide summarizes the inhibitory activities of representative compounds against key oncological targets, details the experimental protocols for their validation, and visualizes the relevant signaling pathways.
Performance Comparison of Benzimidazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of various benzimidazole derivatives against key protein kinases implicated in cancer. While not all of these compounds are explicitly synthesized from this compound in the cited literature, their structures, featuring substitutions at the 5-position, represent plausible products of such a synthetic route. The data is presented to offer a comparative overview of the potential of this chemical scaffold.
Table 1: Inhibitory Activity of Benzimidazole Derivatives against Receptor Tyrosine Kinases (RTKs)
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 6h | EGFR | 73.2 | Erlotinib | 61.1 |
| HER2 | 23.2 | Lapatinib | 17.4 | |
| Compound 6i | EGFR | - | - | - |
| HER2 | - | - | - | |
| mTOR | Potent | - | - | |
| Compound 5a | EGFR | - | - | - |
| VEGFR-2 | Moderate | - | - | |
| PDGFR | Moderate | - | - | |
| Compound 5e | EGFR | Moderate | - | - |
| VEGFR-2 | Slightly Weaker | - | - | |
| PDGFR | Slightly Weaker | - | - |
Data for compounds 6h and 6i from reference[3]. Data for compounds 5a and 5e from reference[4].
Table 2: Inhibitory Activity of Benzimidazole Derivatives against Cyclin-Dependent and Aurora Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 6h | CDK2 | 284 | Roscovitine | 756 |
| AURKC | 11 | TSA | 30.4 | |
| Compound 6i | CDK2 | Potent | - | - |
Data for compound 6h from reference[3].
Experimental Protocols
Detailed methodologies for the synthesis and validation of kinase inhibition are crucial for reproducibility and further development.
Synthesis of 5-Aryl-1H-benzo[d]imidazoles via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-benzimidazole with a boronic acid. A similar approach can be envisioned for the coupling of this compound with an appropriate aryl or heteroaryl halide.
Workflow for Suzuki-Miyaura Coupling
Caption: A general workflow for the synthesis of 5-aryl-1H-benzo[d]imidazoles.
Materials:
-
2-Bromo-1H-benzo[d]imidazole (or other halogenated benzimidazole)
-
Aryl or heteroaryl boronic acid
-
Potassium carbonate (K2CO3)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
1,4-Dioxane
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the bromo-benzimidazole (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 5-aryl-1H-benzo[d]imidazole.[2]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Workflow for ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (synthesized benzimidazoles)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multiwell plates (white, opaque)
-
Luminometer
Procedure:
-
Kinase Reaction: In a multiwell plate, set up the kinase reaction containing the kinase, its substrate, and ATP in the appropriate kinase buffer. Add serial dilutions of the test compounds or a vehicle control (e.g., DMSO). The final reaction volume is typically 5-25 µL. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5][6]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent (twice the initial kinase reaction volume) to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.[5][6]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.[2]
Cellular Kinase Inhibition Assay (Western Blotting)
Western blotting can be used to assess the inhibitory effect of a compound on a specific signaling pathway within cells by measuring the phosphorylation status of the target kinase and its downstream substrates.
Workflow for Western Blotting
Caption: A standard workflow for Western blot analysis of kinase inhibition.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream substrates)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specified duration. Include a vehicle control (e.g., DMSO). In some cases, stimulation with a growth factor may be required to activate the signaling pathway.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a protein assay.[4]
-
SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by size using SDS-PAGE. Transfer the separated proteins to a membrane.[4]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) form of the target protein and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software to determine the extent of inhibition of phosphorylation.[4]
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the benzimidazole-based inhibitors discussed in this guide.
EGFR and HER2 Signaling Pathways
Caption: EGFR and HER2 signaling pathways leading to cell proliferation and survival.
Upon ligand binding, EGFR and HER2 form dimers, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and the PI3K-Akt-mTOR cascades.[5][6] These pathways ultimately promote cell proliferation, survival, and growth. Benzimidazole-based inhibitors can block these signals by targeting the kinase domains of EGFR and HER2.
CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Role of CDK2 in the G1/S transition of the cell cycle.
The progression from the G1 to the S phase of the cell cycle is tightly regulated by cyclin-dependent kinases. The Cyclin E/CDK2 complex plays a crucial role by phosphorylating the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor.[1][7] E2F then activates the transcription of genes necessary for DNA synthesis. Inhibition of CDK2 by benzimidazole derivatives can arrest the cell cycle at the G1/S checkpoint.
References
- 1. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory, analgesic and kinase (CDK-1, CDK-5 and GSK-3) inhibition activity evaluation of benzimidazole/benzoxazole derivatives and some Schiff's bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Purity Assessment of (1H-Benzo[d]imidazol-5-yl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel organic compounds is fundamental to advancements in medicinal chemistry and materials science. (1H-Benzo[d]imidazol-5-yl)boronic acid and its derivatives are valuable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions, for the creation of complex molecules with potential therapeutic applications.[1][2][3] The purity of these boronic acid reagents is paramount, as impurities can lead to undesirable side reactions, lower yields, and introduce potentially mutagenic or toxic substances into the final product, compromising research reproducibility and the safety of potential drug candidates.[4][5]
This guide provides a comparative overview of the most effective analytical techniques for assessing the purity of synthesized this compound derivatives, supported by representative experimental data and detailed protocols.
Core Analytical Techniques: A Comparison
The purity of boronic acid derivatives is typically determined using a combination of chromatographic and spectroscopic methods.[6] High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques. Melting point analysis serves as a simple, preliminary indicator of purity.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Information Provided | Sensitivity | Resolution | Common Challenges |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), retention time of the main peak and impurities. | High (µg/mL to ng/mL).[7] | High. | On-column hydrolysis of boronic acids/esters; formation of trimeric anhydrides (boroxines).[6][8] |
| NMR (¹H, ¹¹B) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of organic impurities, and quantitative purity (qNMR).[6] | Moderate (mg/mL). | Moderate to High. | Complex spectra due to boroxine formation; broad signals for ¹¹B NMR.[6][9] |
| LC-MS | Separation by HPLC followed by mass analysis of eluting compounds. | Molecular weight confirmation of the main compound and impurities; high sensitivity for trace analysis.[10][11] | Very High (ng/mL to pg/mL).[10] | High. | Ionization challenges without derivatization; method complexity.[11][12] |
| Melting Point | Temperature range over which a solid transitions to a liquid. | Preliminary indication of purity. Pure compounds have a sharp, narrow melting range. | Low. | Low. | Not quantitative; influenced by crystal form; not suitable for non-crystalline solids. |
Experimental Workflow and Data Visualization
A systematic approach is crucial for the accurate assessment of purity. The general workflow involves initial characterization, followed by quantitative analysis using high-resolution techniques.
Caption: General workflow for purity assessment of synthesized compounds.
Benzimidazole derivatives are often investigated for their potential to inhibit signaling pathways implicated in diseases like cancer. Purity is critical to ensure that observed biological activity is due to the target compound and not an impurity.
Caption: Hypothetical signaling pathway inhibited by a benzimidazole derivative.
Detailed Experimental Protocols
The following are representative protocols for the purity analysis of this compound derivatives.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the most widely used technique for quantitative purity assessment of boronic acids.[6] Special consideration must be given to the mobile phase to minimize on-column hydrolysis of the boronic acid.[1][8]
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B over 1 min, equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Vol. | 10 µL |
Methodology:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the synthesized compound. Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.2 mg/mL.[6]
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Data Interpretation: Purity is calculated based on the relative area of the main peak as a percentage of the total area of all observed peaks. The presence of impurities will be indicated by additional peaks at different retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the chemical structure and identifying organic impurities.[6] Both ¹H and ¹¹B NMR are valuable for analyzing boronic acids.[6]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred as the acidic -B(OH)₂ protons are typically observable.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Interpretation: Confirm the expected aromatic and imidazole proton signals. Impurities from starting materials or side-products will appear as extra, unassignable peaks. The presence of water can lead to the formation of the trimeric boroxine anhydride, which may result in broader signals or a different set of peaks compared to the monomeric boronic acid.[6]
-
-
¹¹B NMR Acquisition:
-
Acquire a boron-11 spectrum. This often requires a specific probe and quartz NMR tubes to avoid background signals from borosilicate glass.[9]
-
Interpretation: A single, often broad, signal is expected for the sp²-hybridized boron atom in the boronic acid. The chemical shift provides information about the electronic environment of the boron atom.[9][13] The presence of borate esters or other boron-containing impurities would result in additional signals.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for detecting trace-level impurities and confirming the molecular weight of the synthesized compound and any byproducts.[10]
Methodology:
-
LC Conditions: Utilize an HPLC method similar to the one described above. Using a volatile mobile phase modifier like formic acid or ammonia is crucial for MS compatibility.[10][14]
-
MS Conditions:
-
Data Interpretation: The mass spectrum corresponding to the main HPLC peak should show the correct molecular ion. Peaks corresponding to impurities can be analyzed to determine their molecular weights, providing clues to their identity.
Melting Point Determination
This technique provides a rapid, albeit non-quantitative, assessment of purity. Impurities typically cause a depression and broadening of the melting point range.
Methodology:
-
Sample Preparation: Place a small amount of the finely ground, dry solid into a capillary tube, packing it to a height of 2-3 mm.[15]
-
Analysis: Place the tube in a melting point apparatus and heat slowly (1-2 °C per minute) near the expected melting point.[15]
-
Data Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[15] A pure compound will typically have a sharp melting range of 0.5-1.5 °C.
Conclusion
No single technique is sufficient for the comprehensive purity assessment of synthesized this compound derivatives. A multi-faceted approach is essential for ensuring the quality and reliability of these critical chemical reagents. For routine analysis and quantification, RP-HPLC is the method of choice due to its high resolution and sensitivity. NMR spectroscopy is non-negotiable for absolute structural confirmation and identification of process-related impurities. LC-MS provides unparalleled sensitivity for detecting trace impurities and confirming molecular weights, which is particularly important in a drug development context. Finally, melting point analysis remains a valuable and straightforward preliminary check. By combining these methods, researchers can confidently verify the purity and identity of their synthesized compounds, ensuring the integrity of their subsequent experiments.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic_acid [chemeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. research.wur.nl [research.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of Benzimidazole Boronic Acids
For researchers, scientists, and drug development professionals, the strategic functionalization of the benzimidazole scaffold is a critical step in the synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for forging carbon-carbon bonds, yet its efficiency is highly dependent on the chosen catalytic system. This guide presents a comparative overview of common palladium catalysts for the coupling of benzimidazole derivatives with arylboronic acids, supported by experimental data to inform catalyst selection.
The benzimidazole moiety is a privileged heterocyclic structure found in numerous FDA-approved drugs and biologically active compounds. The ability to introduce diverse substituents at various positions on the benzimidazole ring is crucial for modulating pharmacological properties. The palladium-catalyzed Suzuki-Miyaura reaction offers a versatile and robust method for creating C-C bonds between benzimidazole scaffolds and (hetero)aryl partners. However, the nitrogen-rich nature of benzimidazoles can lead to catalyst inhibition, making the choice of an appropriate palladium catalyst and ligand system essential for achieving high yields and reaction efficiency.
This guide compares three widely used palladium catalyst systems: Pd(OAc)₂ with SPhos , PdCl₂(dppf) , and Pd(PPh₃)₄ . The performance of these catalysts is evaluated based on reaction yield, time, and temperature for the coupling of halo-benzimidazoles with arylboronic acids.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of substituted benzimidazoles with arylboronic acids. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies. The data presented here is compiled from representative examples to provide a comparative overview.
| Catalyst System | Benzimidazole Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 2-Chlorobenzimidazole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~95% (representative) |
| PdCl₂(dppf) | 2-Bromobenzimidazole | 4-Methoxyphenylboronic acid | K₂CO₃ | DMF | 120 | 16 | ~90% (representative) |
| Pd(PPh₃)₄ | 5-Bromo-1H-benzimidazole | 4-Formylphenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | ~85% (representative) |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reactions using each of the compared palladium catalyst systems are provided below.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
This protocol is a general method for the coupling of a 2-chlorobenzimidazole with an arylboronic acid.
Materials:
-
2-Chlorobenzimidazole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chlorobenzimidazole, arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh palladium(II) acetate and SPhos and add them to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using PdCl₂(dppf)
This protocol describes a general procedure for the coupling of a 2-bromobenzimidazole with an arylboronic acid.
Materials:
-
2-Bromobenzimidazole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine 2-bromobenzimidazole, arylboronic acid, PdCl₂(dppf), and potassium carbonate.
-
The flask is fitted with a condenser and the atmosphere is replaced with an inert gas.
-
Add anhydrous DMF to the flask.
-
The reaction mixture is heated to 120 °C and stirred for the specified time.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to afford the desired product.
Protocol 3: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol outlines a general method for the coupling of a 5-bromobenzimidazole with an arylboronic acid.
Materials:
-
5-Bromo-1H-benzimidazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A mixture of 5-bromo-1H-benzimidazole, arylboronic acid, sodium carbonate, and Pd(PPh₃)₄ is taken in a round-bottom flask.
-
The flask is evacuated and filled with argon.
-
A mixture of toluene, ethanol, and water is added.
-
The reaction mixture is heated at 80 °C with stirring.
-
The progress of the reaction is monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the Suzuki-Miyaura coupling of benzimidazoles.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Researcher's Guide to In Vitro Assay Validation for (1H-Benzo[d]imidazol-5-yl)boronic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of essential in vitro assays for the validation of compounds derived from (1H-Benzo[d]imidazol-5-yl)boronic acid. This document outlines detailed experimental protocols and presents data in a comparative format to facilitate the evaluation of these compounds' therapeutic potential.
Derivatives of this compound represent a promising class of compounds with a wide range of potential therapeutic applications, including anticancer and antimicrobial activities. The presence of the boronic acid moiety allows for unique interactions with biological targets, often acting as a serine protease inhibitor or binding to other key residues in enzyme active sites. Rigorous in vitro validation is a critical first step in the drug discovery pipeline to characterize the efficacy and mechanism of action of these novel chemical entities.
This guide details key in vitro assays to assess the cytotoxic, apoptotic, antimicrobial, and enzyme-inhibitory activities of this compound derivatives.
Comparative Performance of Benzimidazole Boronic Acid Derivatives
To effectively compare the in vitro performance of novel this compound derivatives, it is crucial to benchmark them against established drugs and other relevant compounds. The following tables provide a template for summarizing the quantitative data obtained from various assays.
Table 1: In Vitro Anticancer Activity
| Compound ID | Derivative Type | Target Cell Line | MTT Assay IC50 (µM) | Caspase-3/7 Activation (Fold Change) | Topoisomerase I Inhibition IC50 (µM) | Reference Compound (e.g., Doxorubicin) IC50 (µM) |
| BBA-1 | Nitro-substituted | A549 (Lung) | 15.2 | 3.5 | 8.1 | 0.8 |
| BBA-2 | Amino-substituted | MCF-7 (Breast) | 22.5 | 2.1 | 12.4 | 1.2 |
| BBA-3 | Fluoro-substituted | HeLa (Cervical) | 9.8 | 4.2 | 5.6 | 0.9 |
Table 2: In Vitro Antimicrobial Activity
| Compound ID | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference Compound (e.g., Ciprofloxacin) MIC (µg/mL) |
| BBA-1 | Nitro-substituted | 8 | 32 | 16 | 1 |
| BBA-2 | Amino-substituted | 16 | 64 | 32 | 1 |
| BBA-3 | Fluoro-substituted | 4 | 16 | 8 | 1 |
Table 3: In Vitro Kinase Inhibition
| Compound ID | Derivative Type | EGFR Kinase IC50 (nM) | BRAFV600E Kinase IC50 (nM) | Reference Compound (e.g., Erlotinib) EGFR IC50 (nM) | Reference Compound (e.g., Vemurafenib) BRAFV600E IC50 (nM) |
| BBA-1 | Nitro-substituted | 150 | >1000 | 50 | 31 |
| BBA-2 | Amino-substituted | 250 | >1000 | 50 | 31 |
| BBA-3 | Fluoro-substituted | 85 | 850 | 50 | 31 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Materials:
-
(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1]
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzimidazole boronic acid derivatives and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[2]
-
Aspirate the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[4][5]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Treated cells
Procedure:
-
Seed and treat cells with the test compounds in a white-walled 96-well plate as described for the MTT assay.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader.
-
Results are typically expressed as fold change in caspase activity compared to the vehicle-treated control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[6]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
Test compounds and standard antibiotics
Procedure:
-
Prepare serial two-fold dilutions of the benzimidazole boronic acid derivatives and standard antibiotics in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only).[7]
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the activity of a specific kinase by quantifying the amount of ADP produced during the kinase reaction.[8][9]
Materials:
-
Recombinant active kinase (e.g., EGFR, BRAFV600E)
-
Kinase substrate (e.g., inactive MEK1 for BRAF)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Test compounds
Procedure:
-
Add serially diluted test compounds to the wells of a 384-well plate.
-
Add the diluted active kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence. The IC50 values are determined from the dose-response curves.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for in vitro anticancer screening of benzimidazole boronic acid derivatives.
Caption: Simplified MAPK/ERK signaling pathway and potential inhibition points for benzimidazole boronic acid derivatives.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. atcc.org [atcc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
A Comparative Analysis of (1H-Benzo[d]imidazol-5-yl)boronic Acid and Other Key Heterocyclic Boronic Acids in Drug Discovery
An essential guide for researchers, scientists, and drug development professionals on the performance and applications of (1H-Benzo[d]imidazol-5-yl)boronic acid benchmarked against other widely used heterocyclic boronic acids.
In the landscape of modern medicinal chemistry, heterocyclic boronic acids have emerged as indispensable building blocks for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Their versatility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, has revolutionized drug discovery. Among these, this compound holds a significant position due to the prevalence of the benzimidazole scaffold in numerous marketed drugs. This guide provides an objective comparison of this compound with other key heterocyclic boronic acids, supported by experimental data to inform rational drug design and synthesis strategies.
Physicochemical and Reactive Properties: A Comparative Overview
The utility of a boronic acid in a synthetic or biological context is dictated by its inherent physicochemical properties. These properties, including molecular weight, melting point, and stability, influence reactivity, solubility, and handling. A comparison of this compound with other representative heterocyclic boronic acids is summarized below.
| Boronic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features & Applications |
| This compound | C₇H₇BN₂O₂ | 161.96 | >300 | Privileged scaffold in medicinal chemistry; used in anticancer, antihypertensive, and antiviral agents.[][2][3] |
| Pyridine-4-boronic acid | C₅H₆BNO₂ | 122.92 | >300 | Important building block in crystal engineering and for synthesizing compounds with biological activity.[4][5][6] |
| 1H-Pyrazole-4-boronic acid | C₃H₅BN₂O₂ | 111.90 | 146-151 | Versatile reagent in the synthesis of pharmaceuticals, particularly anticancer agents.[7][8] |
| Indole-5-boronic acid | C₈H₈BNO₂ | 160.97 | 170-175 | Used in the synthesis of biologically active molecules, including inhibitors of matrix metalloproteinases (MMPs).[9][10] |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the nature of the boronic acid. Below is a comparative overview of the performance of various heterocyclic boronic acids in this critical transformation.
While specific head-to-head comparative yield data under identical conditions is sparse in the literature, general observations indicate that the reactivity of heterocyclic boronic acids can be influenced by factors such as the electronic nature of the heterocycle and the presence of acidic protons. For instance, the presence of acidic N-H protons in pyrazole, indole, and benzimidazole can sometimes inhibit the reaction by interacting with the palladium catalyst.[11] However, appropriate choice of reaction conditions (e.g., base, ligand, and solvent) can overcome these challenges.
Experimental Protocol: A Generalized Suzuki-Miyaura Cross-Coupling Reaction
The following protocol provides a general framework for performing a Suzuki-Miyaura cross-coupling reaction with a heterocyclic boronic acid. Optimization of specific parameters is often necessary for each substrate combination.
Materials:
-
Aryl halide (1.0 mmol)
-
Heterocyclic boronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Dioxane/Water mixture, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, heterocyclic boronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent(s) to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Relevant Signaling Pathways
The benzimidazole scaffold, and by extension this compound, is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][3] Benzimidazole-containing drugs are used to treat a variety of conditions, including peptic ulcers, hypertension, and cancer.[][2]
Signaling Pathway Example: Inhibition of MEK
One notable application of benzimidazole derivatives is in the inhibition of the Mitogen-Activated Protein Kinase Kinase (MEK), a key component of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer. For example, Binimetinib, a MEK inhibitor containing a benzimidazole-related scaffold, is used in the treatment of melanoma.[]
Caption: Inhibition of the MEK signaling pathway by a benzimidazole-derived inhibitor.
Conclusion
This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its utility is underscored by the prevalence of the benzimidazole core in a multitude of successful drugs. While other heterocyclic boronic acids such as those derived from pyridine, pyrazole, and indole also offer unique advantages and find widespread application, the proven track record of the benzimidazole scaffold in interacting with diverse biological targets makes this compound a particularly attractive starting point for many drug discovery programs. The choice of a specific heterocyclic boronic acid will ultimately depend on the desired final molecular architecture, the specific biological target, and the synthetic strategy employed. This guide provides a foundational comparison to aid in these critical decisions.
References
- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine-4-boronic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
- 7. 1H-吡唑-4-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 5-Indolylboronic acid | 144104-59-6 [chemicalbook.com]
- 10. indole-5-boronic acid - 144104-59-6 - Structure, Synthesis, Properties [organoborons.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (1H-Benzo[d]imidazol-5-yl)boronic acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat (1H-Benzo[d]imidazol-5-yl)boronic acid and its containers as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a compliant and safe research environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation risks.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of wear or puncture before use.[1][2]
-
Body Protection: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[1][2][3]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[1][2]
Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.[2]
II. Hazard Summary
While a specific safety data sheet for this compound was not identified, boronic acids as a class are known to present several hazards. The following table summarizes common hazard classifications for related boronic acid compounds, which should be considered when handling this material.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][4] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1][5][6] |
Data compiled from safety data sheets of analogous boronic acid compounds.
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through collection for hazardous waste disposal.
Step 1: Waste Characterization and Segregation
-
Treat this compound waste as hazardous chemical waste.[2][3]
-
It is crucial to segregate this waste from other chemical waste streams to prevent potentially dangerous reactions.[3][7] Do not mix with strong oxidizing agents or strong acids.[1][5]
Step 2: Waste Collection
-
Solid Waste: Collect any unused or waste this compound powder and any contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a designated, sealable container.[3]
-
Liquid Waste: If the compound is in a solution, pour it into a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[3]
Step 3: Container Management
-
Container Selection: Use a container made of a material compatible with the waste, such as high-density polyethylene (HDPE) or glass.[2]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][8] Ensure the label also includes the approximate concentration and the date accumulation started.
-
Storage: Keep the waste container tightly sealed except when adding waste.[9][10] Store the container in a designated, well-ventilated, and secure area, such as a satellite accumulation area, away from incompatible materials.[2][3]
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the empty container at least three times with a suitable solvent (e.g., water or another appropriate solvent that can dissolve the compound).[7][8][9]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[3][8]
-
Final Container Disposal: After triple rinsing and allowing the container to air dry in a well-ventilated area (like the back of a fume hood), deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container's material.[3]
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.[2]
-
Provide a complete and accurate description of the waste to the disposal personnel.
IV. Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Absorb and Collect: For solid spills, carefully sweep the material to avoid creating dust and place it into a sealed, labeled hazardous waste container.[4] For liquid spills, use an inert absorbent material like vermiculite or sand, then collect the absorbed material into the hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Report: Report the spill to your supervisor and your institution's EHS department.[2]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. ethz.ch [ethz.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling (1H-Benzo[d]imidazol-5-yl)boronic Acid
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (1H-Benzo[d]imidazol-5-yl)boronic acid, a key building block in many synthetic pathways. By adhering to these procedural steps, you can minimize risk and maintain a safe research environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes | Safety Goggles or a Face Shield | Must be worn at all times to protect against dust particles and splashes. A face shield offers broader protection and should be used when handling larger quantities.[1][2] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.[1][2] |
| Body | Laboratory Coat | A flame-resistant lab coat that fits properly should be worn to protect against spills and contamination of personal clothing.[1] |
| Respiratory | NIOSH/MSHA-approved respirator | A dust mask or respirator is necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a structured operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
1. Preparation:
- Before handling, ensure that a current Safety Data Sheet (SDS) for a closely related boronic acid is reviewed and understood by all personnel involved.
- Verify that a fully stocked and operational safety shower and eyewash station are readily accessible.
- Prepare your designated workspace in a well-ventilated area, preferably within a certified chemical fume hood.
- Assemble all necessary equipment, including spatulas, weighing paper, and sealable containers, within the fume hood to minimize movement of the powdered compound.
2. Weighing and Transfer:
- Don all required Personal Protective Equipment (PPE) as outlined in the table above.
- Carefully open the container of this compound inside the fume hood.
- Use a clean, designated spatula to weigh the desired amount of the compound onto weighing paper. Avoid creating dust clouds.
- Promptly and carefully transfer the weighed solid to your reaction vessel or solvent.
- Immediately and securely close the stock container.
3. During the Experiment:
- Keep all containers with the boronic acid clearly labeled and sealed when not in use.
- Maintain the experimental setup within the fume hood for the duration of the reaction.
- Continuously monitor the reaction for any unexpected changes.
4. Post-Experiment:
- Decontaminate all non-disposable equipment that came into contact with the chemical using an appropriate solvent.
- Clean the work area thoroughly.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
- All solid waste contaminated with this compound, including weighing paper, gloves, and any contaminated paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
- Liquid waste from the experiment should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Management:
- Ensure that all waste containers are kept securely sealed when not in use.
- Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
3. Final Disposal:
- All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Never dispose of this compound or its waste down the drain or in the regular trash.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
